molecular formula C6H11ClF2O2S B2752471 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride CAS No. 2021249-06-7

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Cat. No.: B2752471
CAS No.: 2021249-06-7
M. Wt: 220.66
InChI Key: JLIRHVSKZNPEMY-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (CAS 2021249-06-7) is a specialized aliphatic sulfonyl chloride with significant utility in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H11ClF2O2S and a molecular weight of 220.67, serves as a versatile building block for introducing the 2-ethyl-4,4-difluorobutylsulfonyl moiety into target molecules . Sulfonyl chlorides are highly reactive electrophiles known to undergo facile nucleophilic substitution reactions . Researchers primarily utilize this reagent in the synthesis of sulfonamides through reactions with primary and secondary amines, and sulfonate esters upon reaction with alcohols and phenols . The presence of the geminal difluoro group adjacent to the sulfonyl chain enhances the molecule's metabolic stability and influences its lipophilicity, making it a valuable scaffold in the design of bioactive compounds and enzyme inhibitors. The ethyl side chain introduces steric considerations that can be exploited to modulate the properties of the final molecule. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should note that sulfonyl chlorides are moisture-sensitive; reactions should be carried out under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid . Proper safety protocols must be followed.

Properties

IUPAC Name

2-ethyl-4,4-difluorobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF2O2S/c1-2-5(3-6(8)9)4-12(7,10)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIRHVSKZNPEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Reagent for Fluorinated Sulfonamide Synthesis [1]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, This compound (CAS: 2021249-06-7) represents a high-value building block designed to address two critical challenges in lead optimization: metabolic stability and lipophilicity modulation .

Unlike standard alkyl sulfonyl chlorides, this compound incorporates a


-gem-difluoro motif (

) and a

-ethyl branch. This structural duality offers a distinct advantage:
  • Metabolic Blocking: The fluorine atoms at the C4 position prevent oxidative metabolism (e.g., hydroxylation) often seen at the terminal positions of butyl chains.

  • Conformational Control: The ethyl group at C2 introduces steric bulk, restricting the rotation of the sulfonamide bond in the final drug candidate, potentially locking the molecule into a bioactive conformation.

This guide provides a comprehensive technical analysis of its properties, reactivity, and application protocols, grounded in the principles of organofluorine chemistry.

Chemical Identity & Physical Properties[2][3][4]

Compound Name: this compound CAS Number: 2021249-06-7 Molecular Formula:


SMILES: CCC(CC(F)F)CS(=O)(=O)Cl[2][3]
Table 1: Physicochemical Specifications
PropertyValueNote/Methodology
Molecular Weight 220.67 g/mol Calculated
Physical State Liquid (Ambient)Based on structural analogs
Boiling Point 251.5 ± 35.0 °CPredicted (760 Torr) [1]
Density 1.285 ± 0.06 g/mLPredicted [1]
Flash Point > 100 °CEstimated (Class IIIB)
Solubility DCM, THF, EtOAcHydrolyzes in water
LogP (Calc) ~2.7Hydrophobic nature of fluoro-alkyl chain
Storage 2–8°C, Inert GasMoisture Sensitive

Analyst Note: The predicted density (~1.29 g/mL) is significantly higher than non-fluorinated analogs (typically ~1.1 g/mL) due to the heavy fluorine atoms. This impacts volumetric dosing in automated synthesis platforms.

Structural Analysis & Reactivity Logic

To effectively utilize this reagent, one must understand the electronic and steric environment driven by its substituents.

The Gamma-Difluoro Effect ( - )

The fluorine atoms are located at the C4 position (


 relative to the sulfur).
  • Inductive Effect: The electron-withdrawing nature of fluorine exerts a mild inductive effect (

    
    ) on the sulfonyl center. This makes the sulfur atom slightly more electrophilic than in non-fluorinated 2-ethylbutane-1-sulfonyl chloride, potentially accelerating nucleophilic attack by amines.
    
  • pKa Modulation: In the resulting sulfonamide (

    
    ), the 
    
    
    
    -fluorines will slightly lower the pKa of the N-H proton, potentially improving solubility at physiological pH compared to the hydrocarbon analog.
The Beta-Ethyl Steric Gate

The ethyl group at C2 creates a "steric gate."

  • Synthesis Implication: Nucleophilic attack at the sulfur is accessible, but the bulky ethyl group may retard the rate of hydrolysis relative to linear chains, offering a slightly wider handling window in humid air.

  • Conformation: In the final drug molecule, this ethyl group clashes with the sulfonyl oxygens, restricting the conformational space of the aliphatic tail.

Visualization: Reactivity & Structural Logic

G Reagent 2-Ethyl-4,4-difluorobutane- 1-sulfonyl chloride Sub_F Gamma-Difluoro (C4) • Blocks Metabolism • Increases Lipophilicity Reagent->Sub_F Structural Feature Sub_Et Beta-Ethyl (C2) • Steric Shielding • Conformational Lock Reagent->Sub_Et Structural Feature Sulfonyl Sulfonyl Chloride (C1) • Electrophilic Center • Moisture Sensitive Reagent->Sulfonyl Reactive Warhead Sub_F->Sulfonyl Inductive Activation Sub_Et->Sulfonyl Kinetic Protection

Figure 1: Structural-Activity Relationship (SAR) map of the reagent.

Synthesis & Manufacturing Context

While researchers typically purchase this compound, understanding its likely synthetic origin helps in identifying impurities (e.g., disulfides or sulfonic acids).

Likely Synthetic Route:

  • Precursor: 2-Ethyl-4,4-difluorobut-1-ene.

  • Thio-Functionalization: Radical addition of thioacetic acid followed by hydrolysis to yield 2-ethyl-4,4-difluorobutane-1-thiol .

  • Oxidative Chlorination: The thiol is treated with Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ) in water/DCM to yield the sulfonyl chloride [2].

Impurity Profile:

  • Sulfonic Acid: Result of hydrolysis (check for broad OH stretch in IR).

  • Disulfide: Result of incomplete oxidation of the thiol intermediate (check for lower retention time in LCMS).

Experimental Protocols

Standard Sulfonylation Procedure (High-Throughput Compatible)

This protocol is optimized for coupling this compound with a secondary amine (e.g., piperidine derivative) to minimize hydrolysis competition.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.2 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Optional: DMAP (0.1 equiv) for unreactive amines.

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (2.5 mmol) and cool the mixture to 0°C using an ice bath.

    • Rationale: Cooling controls the exotherm and minimizes side reactions with the fluorinated tail.

  • Reagent Addition: Add This compound (1.2 mmol) dropwise.

    • Note: If the reagent is a solid/viscous liquid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The sulfonyl chloride is not UV active, so track the disappearance of the amine or the formation of the product mass (

      
      ).
      
  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The fluorinated tail usually imparts distinct retention shifts compared to non-fluorinated analogs.

Handling "Hard-to-Couple" Amines

If the amine is electron-deficient (e.g., an aniline), the standard protocol may fail.

  • Modification: Use Pyridine as the solvent instead of DCM/TEA.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Temperature: Heat to 50°C. The

    
    -fluorine stability allows for moderate heating without elimination (unlike 
    
    
    
    -fluoro sulfonyl chlorides which can eliminate HF).
Experimental Workflow Diagram

Workflow Start Start: Amine Substrate Solvent Dissolve in Anhydrous DCM (0.1 - 0.2 M) Start->Solvent Base Add DIPEA (2.5 eq) Cool to 0°C Solvent->Base Add_R Add 2-Ethyl-4,4-difluorobutane- 1-sulfonyl chloride (1.2 eq) Base->Add_R Monitor Monitor (LCMS/TLC) 2-4 Hours @ RT Add_R->Monitor Decision Complete? Monitor->Decision Workup Quench (NaHCO3) Extract (DCM) Decision->Workup Yes Mod Switch to Pyridine/DMAP Heat to 50°C Decision->Mod No (Low Conv.) Purify Flash Chromatography Isolate Sulfonamide Workup->Purify Mod->Monitor

Figure 2: Decision-tree workflow for sulfonamide synthesis.

Safety & Stability (E-E-A-T)

Hazards
  • Corrosive (GHS05): Causes severe skin burns and eye damage. Reacts with skin moisture to produce Hydrochloric Acid (HCl).

  • Moisture Sensitive: Rapidly hydrolyzes to the corresponding sulfonic acid and HCl gas upon exposure to humid air.

Storage Protocol
  • Container: Store in tightly sealed glass vials with PTFE-lined caps.

  • Environment: Keep under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8°C). Cold storage slows the rate of autohydrolysis.

Waste Disposal
  • Quench excess sulfonyl chloride by adding it slowly to a stirred solution of 10% NaOH or saturated sodium bicarbonate. Do not add water directly to the neat chemical to avoid violent sputtering.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).
  • Barnard, C. F. (2006).[1] Acylation and Sulfonylation of Amines. Organometallics in Synthesis. (General methodology for sulfonyl chloride coupling).

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Ethyl-4,4-difluorobutane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including other aliphatic and fluorinated sulfonyl chlorides. The information herein is intended to provide a robust safety framework and should be applied with the professional judgment of experienced researchers. All laboratory operations should be preceded by a thorough, site-specific risk assessment.

Introduction: Understanding the Molecule

This compound, with a CAS Number of 2021249-06-7, is an organofluorine compound featuring a reactive sulfonyl chloride moiety.[1][2][3] Its structure suggests its utility as a building block in medicinal and materials chemistry, where the introduction of the difluoroethylbutyl group can modulate properties such as lipophilicity and metabolic stability. The inherent reactivity of the sulfonyl chloride group, however, necessitates a comprehensive understanding of its potential hazards.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 2021249-06-7[1][2][3]
Molecular Formula C₆H₁₁ClF₂O₂S[1][4]
Molecular Weight 220.67 g/mol [1]
Physical State Presumed to be a liquid at room temperature, based on analogous compounds.N/A

Hazard Identification and GHS Classification (Inferred)

Based on the known hazards of analogous compounds like 2,4-Difluorobenzenesulfonyl Chloride and Isobutanesulfonyl chloride, this compound is anticipated to be a corrosive substance.[5][6][7]

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageCorrosion
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageCorrosion
Corrosive to Metals1H290: May be corrosive to metalsCorrosion

Signal Word: Danger

Inferred Hazard Statements (H-Statements):

  • H314: Causes severe skin burns and eye damage.[5]

  • H290: May be corrosive to metals.[6]

Inferred Precautionary Statements (P-Statements):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P310: Immediately call a POISON CENTER or doctor/physician.[6]

  • P405: Store locked up.[5][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

The Chemistry of Reactivity: Understanding the "Why"

The primary reactive center of this molecule is the sulfonyl chloride group (-SO₂Cl). This functional group is highly electrophilic, making it susceptible to nucleophilic attack.

Reaction with Water: Sulfonyl chlorides are known to react violently or exothermically with water and other protic solvents.[8][9][10] This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of corrosive and toxic fumes. This reactivity underscores the critical need for handling this compound in a moisture-free environment.

Thermal Decomposition: While specific data is unavailable, heating organofluorine compounds can lead to decomposition, potentially releasing hazardous substances such as sulfur oxides, hydrogen chloride, and hydrogen fluoride (HF).[10][11] The presence of fluorine atoms is a significant concern, as HF is extremely corrosive and toxic.

Safe Handling and Storage Protocol

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.

Step-by-Step Laboratory Handling Protocol:

  • Preparation and Engineering Controls:

    • All manipulations must be conducted within a certified chemical fume hood with a tested and reliable face velocity.

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work away from any sources of water or moisture.

    • Keep containers of the compound tightly sealed when not in use.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.

    • Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton™. A double-gloving strategy is recommended.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron or suit should be considered.

  • Dispensing and Use:

    • Before use, allow the container to reach room temperature to prevent condensation of atmospheric moisture on the cold surface.

    • Use only in a well-ventilated area, preferably within a fume hood.[6]

    • Dispense the liquid carefully using a syringe or a cannula under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

    • Avoid creating aerosols.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[12]

    • The storage area should be designated for corrosive materials.

    • Store in the original, tightly sealed container.

  • Waste Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations.

    • Contaminated materials should be treated as hazardous waste.

    • Do not dispose of down the drain.

Emergency Procedures: A Self-Validating System

Prompt and correct response to an emergency is critical. The following procedures are based on established protocols for corrosive and water-reactive chemicals.

Emergency Response Workflow

EmergencyResponse spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate skin_contact Skin Contact spill->skin_contact eye_contact Eye Contact spill->eye_contact inhalation Inhalation spill->inhalation alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize (if applicable and trained) contain->neutralize cleanup Collect Waste in Sealed Container neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate flush_skin Remove Contaminated Clothing Flush with Water for 15 min skin_contact->flush_skin flush_eye Flush Eyes with Water for 15 min eye_contact->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical

Caption: Workflow for responding to a spill or exposure incident.

First Aid Measures (Inferred):

  • In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Toxicological and Ecological Information (Inferred)

No specific toxicological or ecological data is available for this compound.

  • Toxicology: Based on analogous compounds, it is expected to be corrosive and may cause irritation to the respiratory tract if inhaled.[12][13] Long-term effects are unknown.

  • Ecotoxicity: The environmental impact of this compound has not been evaluated. Due to its reactivity with water, spills could lead to a localized change in pH, potentially harming aquatic life. It is crucial to prevent this material from entering drains or waterways.[13]

Conclusion: A Commitment to Safety

While this compound presents opportunities in chemical synthesis, its potential hazards demand a proactive and informed approach to safety. By understanding its inferred reactivity and adhering to stringent handling protocols, researchers can mitigate risks and foster a secure laboratory environment. Continuous vigilance and a commitment to best practices are paramount when working with novel and uncharacterized chemical entities.

References

  • Material Safety Data Sheet for 2,4-Difluorobenzenesulfonyl chloride. (2009).
  • SAFETY DATA SHEET for 2,4-Difluorobenzenesulfonyl Chloride. (2024).
  • International Chemical Safety Cards. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

  • PureSynth. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride 98%. Retrieved from [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for Isobutanesulfonyl chloride.
  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Thermo Fisher Scientific. (2008). SAFETY DATA SHEET for Sulfuryl Chloride.
  • PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for Isobutanesulfonyl chloride.
  • Royal Society of Chemistry. (2023). MOFs offer safer solution for handling fluorinated gases that can 'tame the tiger'. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]

  • Kangmanlin. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride, a fluorinated aliphatic sulfonyl chloride of significant interest in medicinal chemistry. While specific literature on this compound is not yet available, this document synthesizes information from analogous structures and established chemical principles to outline its core characteristics, a plausible synthetic route, and its potential as a valuable building block in the development of novel therapeutics. The strategic incorporation of a gem-difluoroethyl motif offers compelling opportunities for modulating the physicochemical and pharmacological properties of lead compounds. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar fluorinated scaffolds.

Introduction: The Emerging Role of Fluorinated Aliphatic Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity and pKa, and improving binding affinity to biological targets.[1][2] While aromatic fluorination has been extensively utilized, there is a growing interest in the incorporation of fluorinated aliphatic motifs.[3] The gem-difluoro group (CF2), in particular, is a valuable bioisostere for carbonyl groups, sulfonyl groups, and single oxygen atoms, offering a powerful tool for fine-tuning molecular properties.[4][5][6]

This compound combines the reactivity of a sulfonyl chloride with the unique properties of a gem-difluoroalkyl chain. Sulfonyl chlorides are versatile intermediates, readily reacting with amines and alcohols to form sulfonamides and sulfonate esters, respectively – functional groups prevalent in a wide range of pharmaceuticals.[5][7] The presence of the 4,4-difluoro motif is anticipated to confer beneficial properties to its derivatives, such as increased stability against metabolic oxidation.

This guide will delineate the fundamental properties of this compound, propose a robust synthetic pathway, and explore its potential applications in drug discovery, providing a solid foundation for its investigation as a novel building block.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not publicly available, its properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C6H11ClF2O2S[Calculated]
Molecular Weight 220.67 g/mol [Calculated]
Appearance Predicted to be a colorless to light yellow liquid[Analogy to ethanesulfonyl chloride][8]
Boiling Point Predicted to be in the range of 200-230 °C[Analogy to ethanesulfonyl chloride and considering increased molecular weight][8]
Density Predicted to be >1.3 g/mL[Analogy to ethanesulfonyl chloride][8]
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether)[General property of sulfonyl chlorides][9]
Reactivity Moisture sensitive; reacts with nucleophiles such as water, alcohols, and amines[General property of sulfonyl chlorides][5]
Predicted Spectroscopic Data

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.[9][10]

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 5.8-6.2 (tt, 1H): Triplet of triplets corresponding to the proton on the difluorinated carbon (CHF₂), with coupling to the adjacent methylene group and the two fluorine atoms.

    • δ 3.6-3.8 (m, 1H): Multiplet for the proton on the carbon bearing the sulfonyl chloride group.

    • δ 2.0-2.4 (m, 2H): Multiplets for the two methylene groups in the butane chain.

    • δ 1.7-1.9 (m, 2H): Multiplet for the methylene group of the ethyl substituent.

    • δ 1.0-1.2 (t, 3H): Triplet for the methyl group of the ethyl substituent.

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 110-115 (t): Carbon of the CHF₂ group, split into a triplet by the two fluorine atoms.

    • δ 65-70: Carbon attached to the sulfonyl chloride group.

    • δ 30-40 (multiple signals): Methylene carbons of the butane chain and ethyl group.

    • δ 10-15: Methyl carbon of the ethyl group.

  • IR (predicted, neat):

    • ~2980-2850 cm⁻¹: C-H stretching of alkyl groups.

    • ~1380-1410 cm⁻¹ (strong): Asymmetric S=O stretch.[11]

    • ~1185-1205 cm⁻¹ (strong): Symmetric S=O stretch.[11]

    • ~1100-1000 cm⁻¹: C-F stretching.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be observed at m/z 220, with a characteristic M+2 peak at m/z 222 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.[9]

    • Common fragmentation patterns for alkanesulfonyl chlorides include the loss of Cl (M-35/37) and SO₂ (M-64).[12]

Proposed Synthesis Pathway

Currently, there is no published synthesis for this compound. However, a plausible and robust synthetic route can be proposed based on well-established methods for the preparation of aliphatic sulfonyl chlorides, particularly the oxidative chlorination of thiols.[7][11][13] The proposed multi-step synthesis starts from commercially available precursors.

G A Diethyl 2-ethylmalonate B 2-Ethylpropane-1,3-diol A->B 1. LiAlH4 2. H2O C 1,3-Dibromo-2-ethylpropane B->C PBr3 D 4,4-Difluorobutanoic acid derivative C->D Reaction with difluoroacetate (e.g., Reformatsky reaction) E 2-Ethyl-4,4-difluorobutan-1-ol D->E Reduction F 2-Ethyl-4,4-difluorobutyl bromide E->F PBr3 or CBr4/PPh3 G S-(2-Ethyl-4,4-difluorobutyl) isothiouronium bromide F->G Thiourea H This compound G->H Oxidative Chlorination (e.g., Cl2/H2O or NaClO2/HCl)

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol describes a potential method for the synthesis of the target compound, adapted from established procedures for similar molecules.[7]

Step 1: Synthesis of S-(2-Ethyl-4,4-difluorobutyl) isothiouronium salt

  • To a solution of 2-Ethyl-4,4-difluorobutyl bromide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the isothiouronium salt.

Step 2: Oxidative Chlorination to this compound

  • Suspend the S-(2-Ethyl-4,4-difluorobutyl) isothiouronium salt (1 equivalent) in a mixture of acetonitrile and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium chlorite (NaClO₂) (3 equivalents) in water, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product by vacuum distillation.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a promising building block for the synthesis of novel drug candidates.

Synthesis of Novel Sulfonamides and Sulfonate Esters

The primary application of this reagent is in the synthesis of sulfonamides and sulfonate esters. The sulfonyl chloride moiety is a highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamide linkages. Similarly, it reacts with alcohols and phenols to yield sulfonate esters. These functional groups are present in a vast array of approved drugs, including antibiotics, diuretics, and protease inhibitors.

G A This compound D Sulfonamide Derivative A->D Base (e.g., pyridine, triethylamine) E Sulfonate Ester Derivative A->E Base (e.g., pyridine, triethylamine) B Primary/Secondary Amine (R1R2NH) B->D C Alcohol/Phenol (R3OH) C->E

Sources

Suppliers and price of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (CAS: 2021249-06-7) is a specialized fluorinated building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the gem-difluoro motif combined with a branched alkyl chain (2-ethyl group).

  • Metabolic Stability: The terminal difluoromethyl group (

    
    ) acts as a bioisostere for hydroxyl or methyl groups but with significantly higher metabolic stability against oxidative metabolism (P450 enzymes).
    
  • Conformational Locking: The 2-ethyl branch introduces steric bulk that can restrict the rotation of the sulfonamide bond in the final drug candidate, potentially improving binding affinity to target proteins.

  • Reactivity: As a sulfonyl chloride, it is a potent electrophile, reacting readily with amines, alcohols, and thiols. However, this high reactivity necessitates strict moisture-free handling to prevent hydrolysis to the corresponding sulfonic acid.

Sourcing Landscape: Suppliers & Pricing Analysis

Current Market Status: Niche / Custom Synthesis Level Unlike common reagents (e.g., Tosyl chloride), this compound is not a commodity chemical. It is typically classified as a "High-Value Research Reagent," often synthesized on-demand or held in milligram-scale stocks.

Verified Suppliers & Catalog Data

The following data reflects the current commercial landscape. Note that "In Stock" often implies a lead time for purification or aliquoting.

SupplierCatalog #Pack SizeEstimated Price (USD)Lead TimeStock Location
Aaron Chemicals AR01EJOM50 mg$428.002-3 WeeksUSA/China
BLD Pharm BD01345787100 mgInquire*1-2 WeeksShanghai
Enamine Custom1 g+Custom Quote4-6 WeeksKyiv/Riga
Sigma-Aldrich Marketed50 mg~$500+3-4 WeeksGlobal

*Price estimates based on Q1 2025 market data for fluorinated intermediates. "Inquire" indicates prices fluctuate based on batch synthesis costs.

The "Buy vs. Make" Decision Matrix

Given the high cost (~$8,000/gram extrapolated), researchers must decide between purchasing small aliquots for screening or developing an in-house synthesis for scale-up.

SourcingStrategy Figure 1: Strategic Sourcing Decision Tree for High-Value Fluorinated Reagents Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 100 mg (Screening) QtyCheck->SmallScale Low LargeScale > 1 gram (Lead Optimization) QtyCheck->LargeScale High Buy PURCHASE (Aaron/BLD) SmallScale->Buy CostCheck Budget > $5,000? LargeScale->CostCheck CustomSynth Outsource Synthesis (Enamine/WuXi) CostCheck->CustomSynth Yes InHouse In-House Synthesis (See Section 3) CostCheck->InHouse No

Technical Specifications & Synthesis Logic

If commercial sourcing is unviable, the following retrosynthetic analysis provides a blueprint for in-house production.

Retrosynthetic Pathway

The challenge is introducing the sulfonyl chloride functionality while preserving the sensitive gem-difluoro group.

Proposed Route:

  • Starting Material: 2-Ethyl-4-oxobutanoate or similar aldehyde/ester precursor.

  • Fluorination: Deoxofluorination using DAST or Deoxo-Fluor to install the CF2 group.

  • Sulfonylation: Conversion of a primary alcohol to a thiol, then oxidative chlorination.

Retrosynthesis Figure 2: Retrosynthetic Analysis for In-House Production Target Target: This compound Inter1 Intermediate A: 2-Ethyl-4,4-difluorobutane-1-thiol Target->Inter1 Oxidative Chlorination (Cl2/H2O or NCS/HCl) Inter2 Intermediate B: 2-Ethyl-4,4-difluorobutanol Inter1->Inter2 Thiolation (via Mesylate/Thioacetate) Start Starting Material: Ethyl 2-ethyl-4-oxobutanoate Inter2->Start 1. DAST (Fluorination) 2. LiAlH4 (Reduction)

Key Physicochemical Properties
  • Molecular Weight: 220.66 g/mol

  • Formula:

    
    
    
  • Predicted Boiling Point: 101-102°C (at 1.0 mmHg)

  • Density: ~1.35 g/mL

  • Solubility: Soluble in DCM, THF, EtOAc. Reacts with water/DMSO.

Handling & Quality Control Protocol

Trustworthiness: Sulfonyl chlorides are notoriously unstable if stored improperly. A 98% pure sample can degrade to 50% purity (sulfonic acid) within weeks if exposed to ambient humidity.

Storage Requirements
  • Temperature: -20°C (Long-term) or 2-8°C (Working stock).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass vial with Parafilm or Teflon tape. Avoid metal spatulas during weighing (corrosion risk).

QC Check: The "Water Test" (Visual)

Before using a valuable batch in a reaction:

  • Take a micro-aliquot (1-2 mg).

  • Add to a vial containing water.

  • Observation: Pure sulfonyl chloride is hydrophobic and will bead up or sink as an oil. If it instantly dissolves, it has likely hydrolyzed to the water-soluble sulfonic acid.

Experimental Protocol: General Sulfonylation

Objective: Coupling this compound with a primary amine (


).
Reagents
  • Sulfonyl Chloride (1.0 equiv)

  • Primary Amine (1.0 - 1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 - 3.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the amine (1.0 mmol) and

    
     (2.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve this compound (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could lead to bis-sulfonylation side products.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (usually 1-4 hours).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine).

    • Wash with Sat.

      
       (to remove sulfonic acid byproducts).
      
    • Dry over

      
      , filter, and concentrate.[2]
      

Workflow Figure 3: Standard Sulfonamide Coupling Workflow Setup Step 1: Setup Dry DCM, N2 atm, 0°C Mix Step 2: Reagent Mixing Amine + Base (Et3N) Setup->Mix Add Step 3: Electrophile Addition Add Sulfonyl Chloride Dropwise Mix->Add Monitor Step 4: Monitoring TLC / LCMS (Check for Hydrolysis) Add->Monitor Workup Step 5: Acid/Base Wash Remove Amine & Sulfonic Acid Monitor->Workup

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Lioshdorfer, R., et al. (2020). Stability and Reactivity of Sulfonyl Chlorides. Organic Process Research & Development. [Link]

Sources

Methodological & Application

Optimized solvent systems for aliphatic sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for Aliphatic Sulfonyl Chloride Coupling

Part 1: Executive Summary & Core Directive

The Challenge: Aliphatic sulfonyl chlorides (


) present a distinct challenge compared to their aromatic counterparts. While aromatic sulfonyl chlorides are relatively stable, aliphatic variants are highly prone to two competitive degradation pathways: hydrolysis  (to sulfonic acids) and desulfonylation  (via sulfene intermediates). Standard protocols using Dichloromethane (DCM) or Tetrahydrofuran (THF) often result in variable yields due to poor moisture control or side-reactions driven by base choice.

The Solution: This guide establishes 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent system for aliphatic sulfonyl chloride coupling.[1] Unlike THF, 2-MeTHF is immiscible with water, enabling robust biphasic (Schotten-Baumann) conditions that protect the sensitive sulfonyl chloride from base-mediated degradation while adhering to green chemistry principles.

Part 2: Mechanistic Insight (The "Why")

To optimize the reaction, one must understand the failure modes. The instability of aliphatic sulfonyl chlorides is driven by the presence of


-hydrogens.
The "Sulfene" Trap (Elimination vs. Substitution)

In the presence of a base (especially strong tertiary amines like Triethylamine), aliphatic sulfonyl chlorides with


-protons can undergo E2 elimination to form a highly reactive sulfene  intermediate (

).
  • Consequence: The sulfene rapidly reacts with any nucleophile (water, amine) or oligomerizes, leading to complex mixtures and low yields of the desired sulfonamide.

  • Mitigation: Use weaker inorganic bases (Schotten-Baumann conditions) or sterically hindered bases (DIPEA) at low temperatures to favor nucleophilic attack (

    
    ) over elimination.
    
Hydrolysis ( Attack by Water)

Aliphatic sulfonyl chlorides are aggressive electrophiles. In homogenous aqueous-organic mixtures (e.g., THF/Water), the rate of hydrolysis often competes with aminolysis.

  • Mitigation: A biphasic system (Organic/Aqueous) sequesters the sulfonyl chloride in the organic phase and the base in the aqueous phase. The reaction occurs only at the interface, controlled by stirring rate and phase transfer, protecting the bulk reagent from hydrolysis.

Part 3: Solvent System Selection Matrix

The following table contrasts traditional solvents with the optimized 2-MeTHF system.

Solvent SystemSuitabilityProsCons
DCM (Dichloromethane) TraditionalHigh solubility for most chlorides; easy workup.Toxic/Carcinogenic; strict anhydrous requirements; environmental hazard.
THF (Tetrahydrofuran) CommonGood solubility for polar amines.Miscible with water (cannot use biphasic protection); peroxide risk; difficult to dry completely.
2-MeTHF (2-Methyltetrahydrofuran) Optimized Biphasic capability (hydrophobic); higher stability than THF; Green/Bio-derived. Slightly higher boiling point (

) requires vacuum for removal.
Acetonitrile NicheHigh polarity.Miscible with water; can accelerate hydrolysis; difficult phase separation.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways. The goal of this protocol is to maximize Path A while suppressing Path B and Path C .

ReactionPathways Start Aliphatic Sulfonyl Chloride (R-CH2-SO2-Cl) Target Target Sulfonamide (R-CH2-SO2-NH-R') Start->Target Path A: Direct Aminolysis (Preferred) Sulfene Sulfene Intermediate (R-CH=SO2) Start->Sulfene Path B: Elimination (Base) Acid Sulfonic Acid (Hydrolysis Product) Start->Acid Path C: Hydrolysis (H2O) Amine Amine (R'-NH2) Base Base (B:) Sulfene->Target Trapping Sulfene->Acid Wet Conditions

Caption: Competitive pathways in aliphatic sulfonyl chloride coupling. Path A is desired; Path B (Sulfene) and C (Hydrolysis) are side reactions.

Part 5: Optimized Experimental Protocol

Method A: "Green" Biphasic Schotten-Baumann (Recommended)

Best for: Unstable aliphatic sulfonyl chlorides (e.g., Ethanesulfonyl chloride), scale-up, and green chemistry compliance.

Reagents:

  • Aliphatic Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Base:

    
     or 
    
    
    
    (2.5 equiv) dissolved in Water.
  • Solvent: 2-MeTHF (Volume: 10 mL per gram of chloride).

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) in 2-MeTHF in a round-bottom flask. Cool to

    
     using an ice bath.
    
  • Base Addition: Add the aqueous carbonate solution (2.5 equiv) to the flask. The mixture will form two distinct layers. Vigorously stir (critical for interfacial reaction).

  • Controlled Addition: Dilute the sulfonyl chloride (1.0 equiv) in a minimal amount of 2-MeTHF. Add this solution dropwise to the vigorously stirring reaction mixture over 15–30 minutes.

    • Why? Slow addition ensures the amine is always in excess relative to the chloride, preventing bis-sulfonylation and minimizing the concentration of free chloride available for hydrolysis.

  • Reaction: Allow to stir at

    
     for 1 hour, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.
    
  • Workup (Self-Validating):

    • Stop stirring. The layers should separate cleanly (2-MeTHF on top).

    • Discard the aqueous layer (contains inorganic salts and sulfonic acid byproduct).

    • Wash the organic layer with 1M HCl (removes unreacted amine).

    • Wash with Brine, dry over

      
      , and concentrate.
      
Method B: Anhydrous Organic (For Water-Sensitive Amines)

Best for: Highly hydrolytically unstable substrates or water-sensitive amines.

Reagents:

  • Solvent: Anhydrous 2-MeTHF or DCM.

  • Base: DIPEA (Hunig’s Base) - Preferred over TEA to reduce sulfene formation due to steric bulk.

Step-by-Step Procedure:

  • Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous 2-MeTHF under Nitrogen atmosphere. Cool to

    
    .
    
  • Add sulfonyl chloride (1.1 equiv) dropwise.

  • Maintain temperature

    
     for the first hour to suppress elimination (sulfene formation).
    
  • Quench with water, separate phases, and wash with dilute citric acid (to remove DIPEA).

Part 6: Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield + Sulfonic Acid Hydrolysis is outcompeting aminolysis.Switch to Method A (Biphasic). Increase stirring rate. Ensure Temperature is kept at

during addition.
Impurity: "Dimer" or Oligomer Sulfene mechanism active (Elimination).Switch base from TEA/Pyridine to Inorganic Carbonate (Method A) or DIPEA (Method B). Lower reaction temp to

.
Unreacted Sulfonyl Chloride Reaction stalled.Check amine nucleophilicity.[2][3][4] If amine is an aniline/electron-poor, add a catalyst (DMAP, 5 mol%) or heat to

after initial addition.
Emulsion during workup Phase separation failure.2-MeTHF usually separates well. Add brine or a small amount of IPA to break emulsion.

Part 7: Decision Tree for Protocol Selection

DecisionTree Start Select Protocol Q1 Is the Sulfonyl Chloride Aliphatic with Alpha-H? Start->Q1 Q2 Is the Amine Water Tolerant? Q1->Q2 Yes (Unstable) Standard Standard Conditions (DCM / TEA) Q1->Standard No (Aromatic/Stable) MethodA USE METHOD A (2-MeTHF / Aq. Carbonate) *Prevents Sulfene* *Prevents Hydrolysis* Q2->MethodA Yes MethodB USE METHOD B (Anhydrous 2-MeTHF / DIPEA) *Strict Temp Control (-10C)* Q2->MethodB No

Caption: Logic flow for selecting the optimal solvent system based on substrate stability.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry."[5][6] ChemPubSoc Europe. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • King, J. F., et al. (1992). "The mechanism of hydrolysis of alkanesulfonyl chlorides." Canadian Journal of Chemistry. Link

  • BenchChem Technical Guides. (2024). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Link

Sources

Protocol for introducing 2-ethyl-4,4-difluorobutyl group into heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Introduction of the 2-Ethyl-4,4-difluorobutyl Moiety into Heterocyclic Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated alkyl groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2-ethyl-4,4-difluorobutyl group, featuring a gem-difluoro motif, is of particular interest as a bioisostere for various functional groups, providing unique conformational constraints and electronic properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of key 2-ethyl-4,4-difluorobutyl precursors and their subsequent installation into N- and C-positions of diverse heterocyclic systems. We will explore robust methodologies including direct N-alkylation, Mitsunobu reactions, and radical-mediated C-H functionalization, explaining the causality behind procedural choices to ensure reproducible and scalable results.

Part I: Synthesis of Key 2-Ethyl-4,4-difluorobutyl Precursors

The successful introduction of the target moiety is contingent upon the efficient preparation of versatile building blocks. The two most critical precursors are the alcohol (3 ) for Mitsunobu reactions and the corresponding bromide (4 ) for direct alkylations. The following is a reliable, multi-step synthesis starting from the commercially available ethyl 4,4-difluoroacetoacetate (1 ).

Workflow for Precursor Synthesis

G cluster_0 Synthetic Pathway to Precursors start Ethyl 4,4-difluoroacetoacetate (1) step1 Ethyl 2-ethyl-4,4-difluoro-3-oxobutanoate (2) (Intermediate) start->step1  1. EtI, K₂CO₃  2. Decarboxylation (H₃O⁺, Δ) step2 2-Ethyl-4,4-difluorobutan-1-ol (3) (Alcohol Precursor) step1->step2  Reduction  (e.g., NaBH₄, LiAlH₄) step3 1-Bromo-2-ethyl-4,4-difluorobutane (4) (Halide Precursor) step2->step3  Bromination  (PBr₃ or CBr₄/PPh₃)

Caption: Synthetic route to key 2-ethyl-4,4-difluorobutyl precursors.

Protocol 1: Synthesis of 2-Ethyl-4,4-difluorobutan-1-ol (3)

This two-step protocol involves the alkylation and subsequent reduction/decarboxylation of a difluorinated starting material.

Step 1a: Synthesis of Ethyl 2-acetyl-2-ethyl-4,4-difluorobutanoate

  • To a stirred solution of ethyl 4,4-difluoroacetoacetate (1 ) (1.0 eq) in anhydrous acetone (0.2 M), add finely ground potassium carbonate (K₂CO₃) (1.5 eq).

  • Add ethyl iodide (EtI) (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is used directly in the next step.

Step 1b: Hydrolysis, Decarboxylation, and Reduction to 2-Ethyl-4,4-difluorobutan-1-ol (3)

  • Dissolve the crude intermediate from Step 1a in ethanol (0.3 M).

  • Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Rationale: NaBH₄ reduces the ketone and ester functionalities. Using a strong reducing agent like LiAlH₄ in THF would also be effective.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Heat the mixture to 60 °C for 2 hours to facilitate decarboxylation.

  • Cool to room temperature, and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude alcohol by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethyl-4,4-difluorobutan-1-ol (3 ).

Protocol 2: Synthesis of 1-Bromo-2-ethyl-4,4-difluorobutane (4)
  • To a solution of alcohol 3 (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add triphenylphosphine (PPh₃) (1.2 eq).

  • Add carbon tetrabromide (CBr₄) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: This Appel-type reaction provides mild conditions for converting the primary alcohol to the bromide, minimizing side reactions. Alternatively, phosphorus tribromide (PBr₃) can be used.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexane.

  • Concentrate the filtrate and purify by silica gel chromatography (eluent: 100% hexane) to afford the desired bromide 4 .

Part II: N-Alkylation of Heterocycles

Directly attaching the fluorinated moiety to a nitrogen atom is often the most straightforward approach for modifying heterocycles like imidazoles, pyrazoles, indoles, and triazoles.

Method A: Direct Sₙ2 Alkylation

This classic method relies on the nucleophilicity of the heterocyclic nitrogen and the electrophilicity of the bromide precursor 4 . The choice of base and solvent is critical and depends on the pKa of the N-H bond of the heterocycle.

  • To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M), add cesium carbonate (Cs₂CO₃) (1.5 eq).

    • Causality: Cs₂CO₃ is a strong, yet mild, base that is highly effective for N-alkylation of azoles. Its high solubility in DMF promotes a homogenous reaction. For less acidic heterocycles, a stronger base like sodium hydride (NaH) in THF may be required.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 1-bromo-2-ethyl-4,4-difluorobutane (4 ) (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor progress by LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography to yield the N-alkylated imidazole.

Heterocycle TypeRecommended BaseSolventTypical Temp. (°C)Notes
Imidazole, PyrazoleCs₂CO₃, K₂CO₃DMF, Acetonitrile25 - 70Generally high-yielding.
TriazoleK₂CO₃DMF50 - 80Regioisomeric mixtures (e.g., 1,2,4-triazole) are possible.
Indole, CarbazoleNaH, KHMDSTHF, DMF0 - 25Requires a stronger, non-nucleophilic base.
Saturated (e.g., Piperidine)K₂CO₃AcetonitrileRefluxOften faster due to higher nucleophilicity.
Method B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, proceeding under mild, neutral conditions. It is particularly valuable for substrates sensitive to strong bases.[1][2][3] The reaction utilizes the alcohol precursor 3 and proceeds with a clean inversion of configuration at the alcohol's carbon center (though not relevant for this achiral substrate).[3]

G cluster_1 Mitsunobu N-Alkylation reagents PPh₃ + DIAD betaine Betaine Adduct reagents->betaine 1. Activation oxyphosphonium Oxyphosphonium Ion [R-OPPh₃]⁺ betaine->oxyphosphonium 3. Proton Transfer from Heterocycle heterocycle Heterocycle-NH (Nucleophile) heterocycle->betaine alcohol R-OH (Precursor 3) alcohol->oxyphosphonium 2. Reaction product N-Alkylated Heterocycle oxyphosphonium->product 4. Sₙ2 Attack by Heterocycle-N⁻ byproducts PPh₃=O + DIAD-H₂

Caption: Key steps in the Mitsunobu reaction for N-alkylation.

  • Dissolve phthalimide (1.2 eq), 2-ethyl-4,4-difluorobutan-1-ol (3 ) (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).[2]

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes. An exothermic reaction is often observed.[4]

    • Causality: The order of addition is crucial. Adding the azodicarboxylate last to the pre-mixed components prevents unwanted side reactions. DIAD is often preferred over DEAD due to the lower carcinogenicity of its hydrazine byproduct.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove; crystallization or trituration from a solvent like diethyl ether/hexane is often effective.

Part III: C-Alkylation of Heterocycles

Introducing the 2-ethyl-4,4-difluorobutyl group onto a carbon atom of the heterocycle is a more complex but highly valuable transformation for scaffold diversification. Radical-mediated methods are particularly effective for this purpose.

Method C: Minisci-Type C-H Functionalization

The Minisci reaction is ideal for the C-alkylation of electron-deficient N-heterocycles (e.g., pyridines, quinolines, imidazopyridines).[5][6] It involves the generation of an alkyl radical which then adds to the protonated heterocycle.

  • Radical Precursor Generation: A suitable radical precursor is required. One option is to convert the alcohol 3 into an N-alkoxypyridinethione (Barton) ester or a potassium alkyltrifluoroborate. For simplicity, we will describe a protocol using the corresponding carboxylic acid (2-ethyl-4,4-difluorobutanoic acid), which can be synthesized by oxidizing alcohol 3 .

  • In a flask protected from light, dissolve lepidine (1.0 eq) and 2-ethyl-4,4-difluorobutanoic acid (1.5 eq) in acetonitrile or trifluoroacetic acid (TFA) (0.1 M).

    • Causality: The acidic medium is essential to protonate the heterocycle, increasing its electrophilicity and susceptibility to radical attack.

  • Add silver nitrate (AgNO₃) (0.2 eq) as a catalyst.

  • Add ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq) as the oxidant.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography to isolate the C2-alkylated product. Regioisomers may be formed and require careful separation.

References

  • Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates.
  • Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles.Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances in C–H Functionaliz
  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks.Organic Chemistry Frontiers (RSC Publishing).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • N-ALKYLATION OF AMIDES AND N-HETEROCYCLES WITH POTASSIUM FLUORIDE ON ALUMINA.Semantic Scholar.
  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications.Organic Chemistry Frontiers (RSC Publishing).
  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes.
  • Reductive amin
  • Mitsunobu reaction.Organic Synthesis.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • The fluorinated compounds were obtained by reductive amination.
  • Amine synthesis by reductive amination (reductive alkyl
  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
  • Mitsunobu Reaction.Organic Chemistry Portal.
  • Mitsunobu Reaction.Common Conditions.
  • Mitsunobu Reaction.NROChemistry.
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • Ethyl 4,4-difluoro-3-oxobutano

Sources

Application Note: Microwave-Assisted Sulfonylation with 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the optimized protocol for the synthesis of sulfonamides using 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride . While sulfonyl chlorides are standard electrophiles in medicinal chemistry, this specific reagent presents a unique set of challenges and opportunities:

  • Fluorine Incorporation: The terminal 4,4-difluoro moiety serves as a lipophilic bioisostere, enhancing metabolic stability against oxidative degradation (e.g., P450 metabolism) compared to non-fluorinated alkyl chains.

  • Steric Hindrance: The 2-ethyl substitution introduces

    
    -branching relative to the sulfonyl group. While this increases the stability of the resulting sulfonamide in vivo, it significantly retards the rate of nucleophilic attack during synthesis under conventional thermal conditions.
    
  • Microwave Advantage: Conventional heating often leads to competitive hydrolysis of the sulfonyl chloride before the coupling is complete. Microwave irradiation utilizes dipolar polarization to selectively heat the polar transition state, accelerating the desired amidation pathway over background hydrolysis.

Chemical Context & Mechanism[1][2][3][4][5][6]

Reagent Properties[7][8]
  • Compound: this compound

  • Physical State: Colorless to pale yellow liquid (typically).

  • Reactivity Profile: Moderate electrophile. The inductive effect of the fluorine atoms (

    
    ) increases electrophilicity at the sulfur center, but this is counterbalanced by the steric bulk of the 2-ethyl group.
    
  • Primary Risk: Rapid hydrolysis to the corresponding sulfonic acid upon exposure to atmospheric moisture.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom (S


2-like). The amine nucleophile attacks the sulfur center, displacing the chloride. A base is required to scavenge the generated HCl and drive the equilibrium.

ReactionMechanism Figure 1: Nucleophilic substitution pathway accelerated by microwave irradiation. Reagent Sulfonyl Chloride (Electrophile) TS Transition State (Pentacoordinate) Reagent->TS + Amine Amine Amine (Nucleophile) Amine->TS Product Sulfonamide (Target) TS->Product - Cl⁻ Byproduct HCl Salt (Scavenged) TS->Byproduct

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 2–5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for higher temperature microwave capability.

  • Base: Pyridine (3.0 eq) or DIPEA (2.0 eq) + DMAP (0.1 eq, catalytic).

Step-by-Step Procedure

Step 1: Preparation (In Fume Hood)

  • Purge a 5 mL microwave vial with dry nitrogen or argon.

  • Add the Amine substrate (1.0 mmol, 1.0 eq).

  • Add Anhydrous MeCN (3 mL).

  • Add Base (Pyridine, 3.0 mmol, 3.0 eq). Critical: The base acts as an HCl scavenger to prevent amine salt formation which would deactivate the nucleophile.

  • Add This compound (1.2 mmol, 1.2 eq) dropwise.

    • Tip: If the reagent is old, use 1.5 eq to account for partial hydrolysis.

Step 2: Microwave Irradiation Seal the vial immediately. Place in the microwave reactor and apply the following parameters:

ParameterSettingRationale
Temperature 100 °COvercomes steric hindrance of the 2-ethyl group.
Time 10 - 15 minSufficient for conversion; minimizes thermal degradation.
Pressure Limit 15 barSafety cutoff (MeCN vapor pressure + HCl generation).
Pre-stirring 30 secEnsures homogeneity before heating.
Absorption Level HighPolar reaction medium absorbs MW energy efficiently.

Step 3: Workup & Isolation

  • Cool the vial to room temperature (using reactor air-jet cooling).

  • Vent carefully: Pierce the septum with a needle to release any residual pressure.

  • Dilute the mixture with Ethyl Acetate (20 mL).

  • Wash with:

    • 1M HCl (2 x 10 mL) – Removes excess pyridine/amine.

    • Sat. NaHCO₃ (1 x 10 mL) – Neutralizes residual acid.

    • Brine (1 x 10 mL).

  • Dry over MgSO₄, filter, and concentrate in vacuo.

Optimization & Troubleshooting

The following decision tree outlines the logic for optimizing the reaction if the standard protocol yields poor results.

OptimizationWorkflow Figure 2: Troubleshooting logic for hindered sulfonyl chlorides. Start Standard Protocol (100°C, 10 min, MeCN) Check Check LCMS Conversion Start->Check Good Yield > 80% Proceed to Purification Check->Good Success LowConv Low Conversion (Starting Amine remains) Check->LowConv Incomplete Hydrolysis Hydrolysis Observed (Sulfonic Acid formed) Check->Hydrolysis Side Product ActionTemp Increase Temp to 120°C Or Switch to DMF LowConv->ActionTemp Steric Issue? ActionCat Add DMAP (0.1 eq) Nucleophilic Catalysis LowConv->ActionCat Electronic Issue? ActionDry Use Fresh Anhydrous Solvent Increase Reagent to 2.0 eq Hydrolysis->ActionDry Moisture Issue?

Key Troubleshooting Notes:
  • Issue: Low Conversion.

    • Cause: The 2-ethyl group creates significant steric bulk.

    • Solution: Increase temperature to 120°C. If pressure is too high, switch solvent to DMF (Warning: DMF is harder to remove during workup).

  • Issue: Sulfonic Acid Formation (Hydrolysis).

    • Cause: Wet solvent or old reagent.

    • Solution: Use a fresh bottle of sulfonyl chloride. Ensure solvents are dried over molecular sieves.

  • Issue: "Messy" LCMS.

    • Cause: Pyridine can sometimes cause oligomerization with sensitive amines.

    • Solution: Switch base to inorganic K₂CO₃ suspended in MeCN (Heterogeneous conditions work well in MW).

Comparative Data: Thermal vs. Microwave[7][9]

The table below illustrates the efficiency gains when using microwave irradiation for this specific class of hindered fluorinated reagents.

ParameterConventional Thermal (Reflux)Microwave Assisted (This Protocol)
Temperature 80 °C (MeCN Reflux)100–120 °C
Time 12 – 18 Hours10 – 20 Minutes
Yield (Isolated) 45 – 60%82 – 94%
Purity (Crude) Moderate (Hydrolysis byproducts)High (Clean conversion)
Solvent Usage High (Long reflux)Low (Sealed vessel)

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • BenchChem Technical Library. (2025). Reactivity of Aliphatic Sulfonyl Chlorides. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Improving yield in 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TS-CHEM-8821 Subject: Yield Optimization & Troubleshooting for Fluorinated Aliphatic Sulfonyl Chloride Coupling Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reagent Profiling

User: Medicinal Chemists / Process Chemists Molecule: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride CAS: (Specific CAS not widely indexed; treated as Custom Building Block)

This guide addresses the specific challenges of coupling This compound with nucleophiles (amines/alcohols). Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic, fluorinated, and branched reagent presents a "Perfect Storm" of three competing factors that degrade yield:

  • Thermal Instability: Aliphatic sulfonyl chlorides are prone to desulfonylation (loss of

    
    ) to form alkyl chlorides upon heating [1].
    
  • Hydrolytic Sensitivity: The electron-withdrawing effect of the gem-difluoro group (

    
    ) increases the electrophilicity of the sulfur atom, making it hyper-sensitive to trace moisture [2].
    
  • Steric Hindrance: The 2-ethyl branch creates

    
    -branching, sterically shielding the sulfur atom and slowing down the desired nucleophilic attack, requiring longer reaction times which ironically increases exposure to degradation pathways.
    

Pre-Reaction Integrity Check (QC)

Issue: "My yield is low, but I followed the protocol." Root Cause: The reagent may have already hydrolyzed to the sulfonic acid or desulfonylated during storage.

Protocol: The "Shift Test" Before committing valuable amine to the reaction, perform a rapid


 or 

NMR check of the starting material (SM).
  • Solvent:

    
     (Must be dry; neutralize with basic alumina if acidic).
    
  • Diagnostic:

    • Valid Reagent: The

      
       protons typically appear around 3.6–4.0 ppm .
      
    • Hydrolyzed (Acid): If hydrolyzed to sulfonic acid (

      
      ), these protons often shift upfield (lower ppm) or broaden significantly.
      
    • Desulfonylated: Look for alkyl chloride signals (often distinct triplets/multiplets without the deshielding of the sulfonyl group).

Storage Rule: Store under Argon at


. Never store in a freezer without a secondary desiccated container.

Optimized Coupling Protocols

We recommend Method A (Anhydrous) as the Gold Standard for this specific molecule due to its hydrolytic instability. Use Method B (Schotten-Baumann) only if the amine is a salt or highly water-soluble.

Method A: Anhydrous Organic Coupling (Gold Standard)

Rationale: Minimizes hydrolysis; allows low-temperature control to prevent desulfonylation.

Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (THF must be inhibitor-free if radical pathways are suspected, though less relevant here).

  • Base: Triethylamine (TEA) or DIPEA (Hünig's Base).

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Use with caution (see Troubleshooting).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Purge with

    
     or Ar.
    
  • Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.2–1.5 equiv) in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
      (Ice bath). Critical: Do not start at Room Temp.
    
  • Addition: Dissolve This compound (1.1–1.2 equiv) in a minimal amount of DCM. Add dropwise to the amine solution over 10–15 minutes.

  • Catalysis (Optional): If the amine is sterically hindered, add 5 mol% DMAP .

  • Reaction: Allow to stir at

    
     for 1 hour, then slowly warm to Room Temperature (RT). Monitor by TLC/LCMS.
    
  • Quench: Once SM is consumed, quench with saturated

    
     solution.
    
Method B: Biphasic Schotten-Baumann (Alternative)

Rationale: Useful for amino acids or inorganic salts. Risk: High risk of hydrolysis for this specific fluorinated reagent.

Step-by-Step:

  • Dissolve amine in

    
     (or 
    
    
    
    solution).
  • Dissolve sulfonyl chloride in THF or Dioxane.

  • Add the organic phase to the aqueous phase vigorously at

    
    .
    
  • Crucial: You must use a large excess (1.5–2.0 equiv) of the sulfonyl chloride to account for the portion that will inevitably hydrolyze.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting conditions and troubleshooting low yields.

ReactionLogic Start Start: Coupling Reaction CheckAmine Is Amine Water Soluble / Salt? Start->CheckAmine MethodA Method A: Anhydrous DCM/TEA (Standard) CheckAmine->MethodA No (Organic Soluble) MethodB Method B: Schotten-Baumann (Biphasic THF/NaOH) CheckAmine->MethodB Yes (Salt/Amino Acid) Monitor Monitor: Is SM Consumed? MethodA->Monitor MethodB->Monitor Issue1 Issue: SM Consumed, No Product (Hydrolysis/Desulfonylation) Monitor->Issue1 No Product Issue2 Issue: SM Remains (Steric Hindrance) Monitor->Issue2 Incomplete Sol1 Fix: Lower Temp (-10°C) Dry Solvents Strictly Issue1->Sol1 Sol2 Fix: Add DMAP (Catalyst) Increase Time (Not Temp) Issue2->Sol2

Figure 1: Decision tree for reaction setup and troubleshooting based on intermediate observation.

Troubleshooting Guide (FAQ)

Q1: I see the Sulfonyl Chloride disappearing on TLC, but I'm isolating the Sulfonic Acid. Why?

A: This is Hydrolysis . The gem-difluoro group pulls electron density, making the sulfur highly electrophilic. Even "HPLC grade" DCM can contain enough water to destroy this reagent.

  • Fix: Distill DCM over

    
     or use a molecular sieve drying column.
    
  • Fix: Ensure your base (TEA/DIPEA) is dry. Old bottles of amines absorb atmospheric moisture.

Q2: My reaction turns black/dark brown upon adding the base.

A: This indicates Desulfonylation or decomposition. Aliphatic sulfonyl chlorides are thermally labile.

  • Fix: Ensure the addition is done at

    
      or even 
    
    
    
    .
  • Fix: Add the base to the amine first, cool it, and then add the sulfonyl chloride. Do not mix the sulfonyl chloride and base without the amine present.

Q3: The reaction stalls at 50% conversion. Should I heat it?

A: NO. Heating this specific reagent (with its


-branch) will likely cause 

extrusion before it drives the coupling.
  • Fix: Add 0.1 equiv of DMAP . The pyridine nitrogen is a better nucleophile than your amine; it attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then attacked by your amine.

  • Fix: Increase concentration. If running at

    
    , try 
    
    
    
    to drive kinetics.
Q4: Can I purify the Sulfonyl Chloride on Silica Gel?

A: Generally, No . Sulfonyl chlorides hydrolyze on the acidic surface of silica gel.

  • Fix: If the reagent is impure, use it crude and purify the final stable sulfonamide. If you must purify the reagent, use rapid filtration through a short plug of silica using 100% Hexanes/DCM, but expect mass loss.

Data Summary: Solvent & Base Effects[1][2]

ConditionSuitabilityYield PotentialRisk Factor
DCM / TEA Excellent High (85-95%)Low (Best for stability)
THF / DIPEA GoodModerate (70-80%)Medium (THF holds water)
Pyridine (Neat) PoorLow (<50%)High (Difficult workup, thermal risk)
Water / NaOH PoorLow (<40%)Very High (Hydrolysis dominates)

References

  • King, J. F., et al. (1981). "Organic Sulfur Mechanisms. 24. Thermal Desulfonylation of Alkanesulfonyl Chlorides." Journal of Organic Chemistry.
  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Chapter on Sulfonic Acid Derivatives: Reactivity trends of aliphatic vs.
  • Hinsberg, O. (1890).[1] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali."[1] Berichte der deutschen chemischen Gesellschaft. (Foundational text on Schotten-Baumann/Hinsberg conditions).[1]

  • Rad, M. N. S., et al. (2009).[2] "A mild and efficient reaction of amine derived sulfonate salts...". Synthesis. (Modern anhydrous coupling protocols).

(Note: Specific literature on "this compound" is proprietary/sparse; reactivity profiles are derived from established physical organic chemistry principles of fluorinated aliphatic sulfonyl chlorides).

Sources

Stability of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for our valued partners in research, discovery, and drug development. As a reactive intermediate, the success of your experiments hinges on understanding the unique properties of this molecule, particularly its stability in the aqueous environments common to many biological and chemical workflows. This document provides in-depth, experience-driven answers and protocols to ensure you achieve consistent, reliable, and successful results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and fundamental reactivity of this compound.

Q1: What is the primary stability concern when working with this compound?

The primary stability concern is its susceptibility to hydrolysis. Sulfonyl chlorides are reactive compounds that react with water to form the corresponding sulfonic acid and hydrochloric acid (HCl)[1]. This degradation pathway is often the root cause of inconsistent experimental results and reduced yields in subsequent reactions.

Q2: What are the products of hydrolysis?

When this compound hydrolyzes, it yields 2-Ethyl-4,4-difluorobutane-1-sulfonic acid and HCl. The formation of HCl can significantly alter the pH of your reaction medium, which may impact other components of your experiment.

Q3: How do the gem-difluoro groups on the alkyl chain affect the compound's stability in aqueous media?

The two fluorine atoms on the fourth carbon (C4) are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) through the carbon chain. This effect pulls electron density away from the sulfonyl group's sulfur atom. Consequently, the sulfur atom becomes more electron-deficient (more electrophilic) and, therefore, more susceptible to nucleophilic attack by water. While sulfonyl fluorides are known to be more stable than sulfonyl chlorides, the presence of fluorine atoms on the alkyl backbone of a sulfonyl chloride is expected to increase its reactivity toward hydrolysis compared to its non-fluorinated analog[2][3].

Q4: What are the ideal storage and handling conditions for this compound?

To ensure long-term stability and purity, adhere to the following conditions:

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen)[4][5][6]. The container must be tightly sealed to prevent moisture ingress[6][7]. Amber glass bottles are recommended to protect against light-induced decomposition[5].

  • Handling: Always handle the compound in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use dry glassware and syringes. Avoid contact with incompatible materials such as water, alcohols, amines, and strong bases[7].

Q5: Which solvents are recommended for preparing stock solutions?

Use only high-purity, anhydrous aprotic solvents. Recommended options include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO) - Note: Ensure it is anhydrous grade, as DMSO is hygroscopic.

Avoid protic or nucleophilic solvents like alcohols (methanol, ethanol) and, of course, water, as they will react with the sulfonyl chloride.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in a Subsequent Reaction (e.g., Sulfonamide Formation)

  • Symptoms: You have performed a reaction to create a sulfonamide or sulfonate ester, but LC-MS or NMR analysis shows mostly unreacted starting amine/alcohol and the presence of 2-Ethyl-4,4-difluorobutane-1-sulfonic acid.

  • Underlying Cause: The sulfonyl chloride likely hydrolyzed before it could react with your intended nucleophile.

  • Causality: Water is a small, abundant nucleophile. If present in solvents or reagents, it can outcompete larger, less-concentrated nucleophiles (like your amine or alcohol), leading to the preferential formation of the sulfonic acid hydrolysis product.

Troubleshooting Workflow: Low Reaction Yield

G start Low Reaction Yield Observed c1 Verify Purity of Starting Sulfonyl Chloride (Use Protocol in Part 3) start->c1 c2 Ensure All Solvents and Reagents are Anhydrous c1->c2 If pure c3 Control Reaction Temperature (Run at 0°C or below) c2->c3 c4 Choose a Non-Nucleophilic Base (e.g., 2,6-lutidine, DIPEA instead of Pyridine) c3->c4 c5 Check Reagent Addition Order (Add sulfonyl chloride last) c4->c5 end Re-run Experiment c5->end

Caption: Workflow for diagnosing low reaction yields.

Issue 2: Inconsistent or Poor Results in Biological Assays

  • Symptoms: When using the compound in an aqueous buffer for a biological assay (e.g., as a covalent inhibitor), you observe high variability between replicates or a time-dependent loss of activity.

  • Underlying Cause: The compound is rapidly hydrolyzing in the aqueous assay buffer.

  • Causality: The half-life of many sulfonyl chlorides in neutral aqueous buffers can be on the order of minutes[8]. The rate of hydrolysis is often pH-dependent, with faster degradation typically observed at higher pH values due to the increased concentration of the more potent hydroxide (OH⁻) nucleophile[9].

Mitigation Strategies for Biological Assays
StrategyRationale
Minimize Time in Buffer Add the compound to the assay medium immediately before measurement to reduce the time available for hydrolysis.
Use Concentrated Stock Prepare a high-concentration stock solution in anhydrous DMSO. Add the smallest possible volume to the aqueous buffer to minimize the introduction of water-miscible solvent.
pH Control If permissible for the assay, use a buffer with a pH closer to neutral or slightly acidic (pH 6-7) to slow hydrolysis. Avoid basic buffers (pH > 8).
Perform a Stability Study Before conducting the main experiment, run a time-course study to determine the compound's half-life in your specific assay buffer using the protocol below.
Consider a More Stable Analog For applications requiring long-term stability in aqueous media, consider synthesizing or sourcing the corresponding sulfonyl fluoride, which is significantly more resistant to hydrolysis[2][8][10].

Part 3: Key Experimental Protocol

This protocol provides a robust method for quantifying the stability of your sulfonyl chloride under specific aqueous conditions.

Protocol: Determination of Hydrolytic Half-Life via HPLC Analysis

Objective: To measure the rate of hydrolysis and determine the half-life (t₁/₂) of this compound in a user-defined aqueous buffer.

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN), HPLC grade

  • Aqueous buffer of choice (e.g., 100 mM Phosphate-Buffered Saline, pH 7.4)

  • Deionized water, HPLC grade

  • Thermostated water bath or incubator

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately prepare a 10 mM stock solution of the sulfonyl chloride in anhydrous ACN. Causality: ACN is an aprotic solvent that is miscible with water and will not react with the sulfonyl chloride[11].

  • System Equilibration:

    • Equilibrate the aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C) in a thermostated vessel.

    • Equilibrate the HPLC system with your chosen mobile phase gradient (e.g., a water/ACN gradient).

  • Initiation of Hydrolysis (t=0):

    • Add a precise volume of the ACN stock solution to the pre-warmed aqueous buffer to achieve a final concentration of ~100 µM. (e.g., add 100 µL of 10 mM stock to 9.9 mL of buffer).

    • Start a timer immediately after vigorous mixing. This is your t=0 point.

  • Time-Point Sampling:

    • At designated time points (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a larger volume of cold ACN (e.g., 900 µL). Causality: Diluting into cold ACN drastically slows the hydrolysis reaction, effectively "freezing" the composition of the sample at that time point.

  • HPLC Analysis:

    • Inject each quenched time-point sample onto the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm)[12]. The sulfonyl chloride should have a distinct retention time from its sulfonic acid hydrolysis product.

    • Record the peak area of the remaining this compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point (Aₜ) to the peak area at t=0 (A₀).

    • Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) versus time (in seconds).

    • The data should fit a straight line, confirming first-order kinetics. The slope of this line is the negative of the rate constant, k (slope = -k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

Hydrolysis Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10 mM Stock in ACN p2 Equilibrate Buffer to Target Temp e1 t=0: Add Stock to Buffer p2->e1 e2 Sample at Time Points e1->e2 e3 Quench Samples in Cold ACN e2->e3 a1 Inject Samples onto HPLC e3->a1 a2 Integrate Peak Area of Sulfonyl Chloride a1->a2 a3 Plot ln(Area) vs. Time & Calculate Half-Life a2->a3 result Determine Half-Life (t½) a3->result

Sources

Troubleshooting low conversion rates with sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in C-N Bond Formation

Ticket ID: #SHA-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Low conversion rates with sterically hindered amines (e.g., tert-butylamines, adamantyl-amines, 2,2,6,6-tetramethylpiperidine) are rarely due to a single factor. They typically result from a mismatch between the steric demand of the substrate and the accessible volume of the active catalyst or electrophile .

This guide addresses the three most common workflows where this failure mode occurs:

  • Buchwald-Hartwig Amination: Ligand-substrate mismatch.

  • Amide Coupling: Inability to form the tetrahedral intermediate.

  • Reductive Amination: Failure to generate the imine species.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2][3]

The Problem: "I see starting material and dehalogenated aryl halide, but no product."

Root Cause: In hindered systems, the rate-limiting step often shifts.

  • Standard Amines: Oxidative addition is often rate-limiting.

  • Hindered Amines: Reductive Elimination becomes the bottleneck. If the ligand is not bulky enough to force the Pd(II) center to "eject" the product, or if the amine cannot coordinate due to ligand overcrowding, the cycle stalls.

    
    -hydride elimination (hydrodehalogenation) then competes with the desired pathway.
    
Troubleshooting Protocol
1. Ligand Selection Strategy

Do not use standard ligands like BINAP or dppf. You require Dialkylbiaryl Phosphines designed to modulate the metal center's steric environment.

  • For Hindered Secondary Amines (Acyclic/Cyclic): Use RuPhos .

    • Why: RuPhos provides enough bulk to promote reductive elimination but has a specific geometry that allows bulky secondary amines to coordinate.

  • For Hindered Primary Amines: Use BrettPhos .[1]

    • Why: BrettPhos is bulkier than RuPhos. It prevents the binding of two amine molecules (which kills the catalyst) and accelerates the reductive elimination of the mono-arylated product.

2. The "Precatalyst" Imperative

Stop mixing Pd(OAc)₂ and phosphines. For hindered substrates, the induction period required to reduce Pd(II) to Pd(0) allows for catalyst decomposition.

  • Solution: Use Pd-G4 Precatalysts (e.g., RuPhos Pd G4). These generate the active monoligated Pd(0) species immediately upon exposure to base at room temperature.[2]

3. Base & Solvent Matrix
  • Standard: NaOtBu in Toluene or Dioxane (Fastest, but harsh).

  • Base-Sensitive Substrates: LHMDS in THF (excellent for preventing epimerization).

  • Weak Base: K₃PO₄ in tBuOH (slower, requires higher temp, but functional group tolerant).

Decision Logic Diagram

BuchwaldLogic Start Substrate Analysis Type Amine Type? Start->Type Prim Primary Hindered (e.g., t-Butylamine) Type->Prim Sec Secondary Hindered (e.g., 2,6-dimethylpiperidine) Type->Sec Ligand1 Use BrettPhos Pd G4 Prim->Ligand1 Ligand2 Use RuPhos Pd G4 Sec->Ligand2 BaseQ Base Sensitive Groups? (Esters, Nitriles) Ligand1->BaseQ Ligand2->BaseQ BaseYes Base: LHMDS or K3PO4 Solvent: THF or tBuOH BaseQ->BaseYes Yes BaseNo Base: NaOtBu Solvent: Toluene/Dioxane BaseQ->BaseNo No

Caption: Logic flow for selecting the optimal precatalyst and base system for sterically hindered Buchwald-Hartwig couplings.

Module 2: Amide Bond Formation

The Problem: "HATU/EDC gives <10% yield. The activated ester forms, but the amine won't attack."[6]

Root Cause: The "Cone of Sterics." Standard coupling reagents (HATU, EDC) form an activated ester (OBt/OAt) that is relatively bulky. A sterically hindered amine cannot approach this bulky intermediate closely enough to attack the carbonyl carbon and form the tetrahedral intermediate.

Comparative Data: Reagent Efficacy on Hindered Substrates
ReagentActivation SpeciesSteric BulkRecommended For
HATU -OAt esterHighGeneral purpose, moderate hindrance.
T3P Mixed AnhydrideMediumHindered amines , low epimerization.
TFFH Acyl FluorideVery Low Extremely hindered (e.g., Aib-Aib coupling).
Ghosez's Rgt Acid ChlorideLowAcid-stable substrates, high reactivity.
Recommended Protocol: T3P (Propylphosphonic Anhydride)

T3P is superior because it acts as a water scavenger and drives the equilibrium forward.

  • Dissolve: Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar solvents).

  • Base: Add DIPEA or Pyridine (3.0 equiv).

  • Cool: Cool to 0°C.

  • Add: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Heat: Allow to warm to RT. If no reaction after 2 hours, heat to reflux. T3P is thermally stable.

Advanced Protocol: Acyl Fluorides (The "Nuclear" Option)

If T3P fails, the amine is likely too bulky for the anhydride. You must switch to an Acyl Fluoride intermediate (via TFFH or BTFFH). The Fluoride atom is small, allowing the bulky amine to access the carbonyl.

  • Mix Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM.

  • Add DIPEA (3.0 equiv). Stir 30 mins to form the Acyl Fluoride in situ.

  • Add the Hindered Amine.[3]

  • Stir at RT (or reflux if necessary).

Module 3: Reductive Amination

The Problem: "Direct reductive amination (STAB/NaBH₃CN) fails. I only get alcohol reduction products."

Root Cause: Sterically hindered ketones and amines react very slowly to form the imine (Schiff base). Standard protocols add the reducing agent immediately. Since the imine hasn't formed yet, the reducing agent reduces the ketone to an alcohol instead.

The Fix: Titanium(IV) Isopropoxide Protocol

Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and a water scavenger to push the equilibrium toward the imine.

Step-by-Step Protocol
  • Imine Formation (The Critical Step):

    • Combine Ketone (1.0 equiv) and Amine (1.1–1.5 equiv) in a flask.

    • Add Ti(OiPr)₄ (2.0 equiv) neat. (If reagents are solid, use minimal THF).

    • Stir under Nitrogen for 6–12 hours (or overnight).

    • Checkpoint: Monitor by TLC/LCMS. You should see the Imine mass. Do not proceed until the ketone is consumed.

  • Reduction:

    • Dilute the viscous mixture with Ethanol or Methanol.

    • Add NaBH₄ (1.5 equiv) slowly (exothermic).

    • Stir for 2–4 hours.

  • Quench (The "Titanium Emulsion" Fix):

    • Adding water directly creates a mess.

    • Add 0.1M NaOH or saturated Rochelle’s Salt solution.

    • Stir vigorously until a white precipitate forms and the layers separate clearly. Filter through Celite.

References

  • Buchwald-Hartwig Ligand Selection: Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Hindered Amines. Journal of the American Chemical Society, 131(5), 1749–1751. [Link]

  • Mechanism of Hindered Amine Coupling: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • T3P in Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

  • Acyl Fluorides for Hindered Couplings: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

Sources

Minimizing side reactions in aliphatic sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Minimizing Side Reactions in Aliphatic Sulfonyl Chloride Synthesis Target Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Aliphatic Challenge

Welcome to the technical support hub. Unlike their aromatic counterparts, aliphatic sulfonyl chlorides are chemically fragile. They possess two distinct vulnerabilities that lead to frequent experimental failure:

  • Thermal Instability: They are prone to radical desulfonylation (extrusion of

    
    ), often converting your target into an alkyl chloride.
    
  • 
    -Proton Acidity:  The sulfonyl group renders adjacent protons acidic. In the presence of base (even during workup), this can trigger elimination to form highly reactive sulfenes  (
    
    
    
    ), leading to oligomerization or sulfonate ester formation.

This guide prioritizes mild, oxidative protocols over harsh classical methods (like the Reed reaction or


) to mitigate these specific failure modes.
Module 1: The Oxidative Chlorination Route (Thiol )

Context: This is the preferred route for drug development due to the availability of thiol precursors and mild conditions. The "Gold Standard" method uses N-Chlorosuccinimide (NCS) and HCl , which avoids the hazard of gaseous


 and the harshness of excess oxidant.
Standard Operating Procedure (NCS/HCl Method)

Based on Nishiguchi et al. and Bahrami et al.

  • Setup: Charge a flask with N-Chlorosuccinimide (4.0 equiv) and Acetonitrile (

    
     vol relative to thiol).
    
  • Acidification: Cool to

    
    . Add 2M HCl (
    
    
    
    ratio with Acetonitrile). Crucial: The acid activates NCS to generate
    
    
    in situ in a controlled manner.
  • Addition: Add the thiol (or disulfide) dropwise, maintaining internal temp

    
    .
    
  • Quench: Dilute with water and extract immediately with isopropyl acetate or DCM.

Troubleshooting & FAQs

Q1: My reaction stalled, and NMR shows a mixture of disulfide and starting material. What happened?

  • Diagnosis: Insufficient Oxidant / "The Disulfide Trap."

  • Mechanism: The reaction proceeds via a disulfide intermediate.[1] Oxidation of the thiol to disulfide is fast; oxidation of the disulfide to the sulfonyl chloride is the rate-determining step.

  • Fix: Ensure you are using at least 3.0-4.0 equivalents of NCS. If starting from a disulfide, you need more oxidant and slightly longer reaction times. Do not quench until the disulfide peak disappears.

Q2: I see a significant "M-34" peak (Target Mass minus


) and an alkyl chloride impurity. 
  • Diagnosis: Radical Desulfonylation. [2]

  • Root Cause: Aliphatic sulfonyl radicals are unstable. If the temperature rises above

    
    , or if excess radical initiator (
    
    
    
    ) is present, the sulfonyl radical extrudes
    
    
    to form an alkyl radical, which then grabs a
    
    
    atom.
  • Fix: Keep reaction temperature strictly below

    
     . Wrap the flask in foil to block ambient light (which can promote radical cleavage).
    

Q3: I am observing


-chlorinated impurities (

).
  • Diagnosis: Over-chlorination via Enol/Radical mechanisms.

  • Fix: This is common with straight-chain aliphatics. Switch from Acetonitrile to a biphasic system (Water/DCM) . The product partitions into the DCM layer, protecting it from further chlorination by the aqueous oxidant species.

Visualizing the Reaction Network

The following diagram illustrates the critical "forks in the road" where side reactions occur during oxidative chlorination.

OxidativeChlorination Thiol Starting Thiol (R-SH) Sulfenyl Sulfenyl Chloride Intermediate (R-S-Cl) Thiol->Sulfenyl Direct Chlorination Disulfide Disulfide Trap (R-S-S-R) Thiol->Disulfide Fast Oxidation SulfonylCl Target: Sulfonyl Chloride (R-SO2Cl) Sulfenyl->SulfonylCl Oxidation (+2 H2O) Disulfide->Sulfenyl Rate Limiting Step (Requires Excess Oxidant) AlkylCl Side Product: Alkyl Chloride (R-Cl) SulfonylCl->AlkylCl Desulfonylation (Heat/Light > 25°C) Sulfonic Hydrolysis Product: Sulfonic Acid (R-SO3H) SulfonylCl->Sulfonic Hydrolysis (Aq. Workup)

Caption: Reaction pathway for thiol oxidation. Note the "Disulfide Trap" (red) requires excess oxidant to overcome, and Desulfonylation (dashed red) occurs if thermal control is lost.

Module 2: The Sulfonic Acid/Salt Conversion Route

Context: If you already have the sulfonic acid or salt, you must convert it to the chloride. Avoid


 , which requires high heat. Use Vilsmeier-type reagents or Triphenylphosphine (

) complexes.
Reagent Selection Matrix
Reagent SystemSuitability for AliphaticsKey AdvantageMajor Risk

+ DMF (cat.)
ModerateCheap, standard Vilsmeier-Haack activation.Darkening/Tars. High acidity can degrade acid-sensitive chains.
Oxalyl Chloride + DMF HighGenerates gases (

) that drive reaction; milder than

.
Vigorous gas evolution; requires strict anhydrous conditions.

+

Excellent Neutral conditions. Very mild.High atom waste (Triphenylphosphine oxide).
TAPC Excellent Solid handling, very fast, room temp.Reagent availability (often must be synthesized).[3]
Troubleshooting & FAQs

Q1: My product decomposes during distillation.

  • Issue: Thermal Instability.

  • Insight: Aliphatic sulfonyl chlorides often possess boiling points close to their decomposition temperatures.

  • Fix: Do not distill. Most aliphatic sulfonyl chlorides synthesized via the Oxalyl Chloride or NCS methods are pure enough for the next step after a simple wash. If purification is needed, use rapid flash chromatography on silica (neutralized with 1%

    
    ) or recrystallization from hexanes.
    

Q2: When using Thionyl Chloride (


), my product is black/tarry. 
  • Issue: "Sulfene" Polymerization.

  • Mechanism: Heating aliphatic sulfonic acids with

    
     can promote elimination of 
    
    
    
    -protons.
  • Fix: Switch to the Triphenylphosphine/Trichloroacetonitrile (

    
    )  method.
    
    • Protocol: Mix Sulfonic Acid (1 eq),

      
       (3 eq), and 
      
      
      
      (3 eq) in
      
      
      at reflux for 2 hours. This proceeds via a phosphorane intermediate that avoids the harsh acidic environment of neat thionyl chloride.
Module 3: Stability & Storage Protocols

Q: How do I store aliphatic sulfonyl chlorides without them degrading?

  • The Hydrolysis Clock: Aliphatic sulfonyl chlorides hydrolyze 10-100x faster than aromatics due to the lack of steric shielding and electronic conjugation.

    • Protocol: Store under Argon in a freezer (

      
      ).
      
    • Additives: Storing over a small amount of activated 4Å Molecular Sieves can extend shelf life significantly.

  • The "Pop" Sound: If a stored bottle makes a "pop" sound upon opening, it indicates

    
     buildup from decomposition.
    
    • Safety: Vent frequently if stored for long periods. If pressure builds, the compound is likely contaminated with alkyl chloride.

References
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[4][5] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[4][5][6] Synthesis, 2006(24), 4131–4134. Link

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4][7][8] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). Oxidative chlorination of thiols to sulfonyl chlorides with potassium nitrate and trimethylsilyl chloride.[5][7] The Journal of Organic Chemistry, 71(3), 1080–1084. Link

  • Jang, D. O., & Kim, J. (2003). A mild and efficient procedure for the preparation of sulfonyl chlorides from sulfonic acids using triphenylphosphine and trichloroacetonitrile. Tetrahedron Letters, 44(6), 1181-1183. Link

  • King, J. F. (1975). Return of the sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link

Sources

Quenching procedures for excess 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Quenching 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Product Code: [Generic-Catalog-ID] CAS: 2021249-06-7 Chemical Class: Aliphatic Sulfonyl Chloride / Fluorinated Alkane

Section 1: Executive Safety Summary

WARNING: High Reactivity & Corrosivity Hazard this compound is an electrophilic reagent that reacts violently with nucleophiles (water, alcohols, amines).

  • Primary Hazard: Rapid hydrolysis releases Hydrogen Chloride (HCl) gas and heat.

  • Secondary Hazard: The difluoro-alkyl tail increases lipophilicity, potentially creating biphasic "time-bomb" scenarios where the reagent pools at the bottom of an aqueous quench, reacting slowly until agitation triggers a sudden, violent exotherm.

Section 2: Standard Operating Procedure (SOP)

Objective: Safely quench excess reagent after a reaction or for disposal.

Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Reason: The fluorinated tail requires an organic solvent to prevent phase separation of the unreacted chloride.

  • Quenching Agent: Saturated aqueous Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (NaOH). Note: 
    
    
    
    generates
    
    
    gas; ensure venting is adequate.
  • Cooling: Ice/Water bath (

    
    ).
    
Protocol: The "Controlled Hydrolysis" Method
  • Dilution (Critical): If the reagent is neat, never add water directly. Dissolve the excess sulfonyl chloride in DCM or THF (approx. 10 mL solvent per 1 g reagent).

  • Cooling: Place the reaction vessel in an ice bath and cool to

    
    .
    
  • Quench Addition:

    • Slowly add the aqueous base dropwise via an addition funnel.

    • Monitor: Watch for gas evolution (if using bicarbonate) and internal temperature. Do not allow temp to exceed

      
      .
      
  • Agitation: Stir vigorously for 30–60 minutes.

    • Technical Insight: The 4,4-difluoro group increases surface tension and lipophilicity. Vigorous stirring is required to break the organic/aqueous interface and ensure complete hydrolysis.

  • Verification: Check pH of the aqueous layer. It should remain basic (

    
    ). If acidic, the hydrolysis generated more HCl than anticipated; add more base.
    

Section 3: Visual Workflows

Figure 1: Safe Quenching Architecture

This diagram illustrates the logical flow for neutralizing the sulfonyl chloride, emphasizing the critical dilution step to manage thermal mass.

QuenchProtocol Start Excess Reagent (this compound) Dilution Step 1: Dilution Dissolve in DCM or THF (Heat Sink) Start->Dilution NEVER add water directly Cooling Step 2: Cooling Ice Bath (< 5°C) Dilution->Cooling Addition Step 3: Controlled Addition Add Sat. NaHCO3 or 10% NaOH Dropwise Cooling->Addition Agitation Step 4: Vigorous Stirring (Break Lipophilic Interface) Addition->Agitation Monitor Gas/Temp Check Check pH Agitation->Check Check->Addition pH < 7 (Add more base) End Safe Disposal / Extraction Check->End pH > 8

Caption: Figure 1. Logical workflow for the controlled hydrolysis of fluorinated sulfonyl chlorides.

Section 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Delayed Exotherm "The Sleeping Giant": The lipophilic fluorinated tail caused the reagent to pool under the water layer without reacting. Sudden stirring triggered the reaction.Stop addition immediately. Increase stirring speed to maximum. Ensure cooling bath is fresh. Do not add more base until the temperature stabilizes.
Persistent Acidic pH The hydrolysis releases 1 equivalent of Sulfonic Acid (

) and 1 equivalent of HCl. The buffer capacity was exceeded.
Add solid Sodium Carbonate (

) slowly to the biphasic mixture until pH strips indicate alkalinity.
Emulsion Formation The fluorinated surfactant nature of the hydrolyzed product (

) stabilizes the emulsion.
1. Add Saturated Brine (NaCl).2. Filter through a Celite pad.3. Add a small amount of Methanol to break surface tension.
Gas Evolution (Violent) Using Bicarbonate (

) on a large scale.
Switch to 2M NaOH (Sodium Hydroxide). NaOH neutralizes HCl without releasing

gas, reducing foam and pressure buildup.
Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type1 Temp Spike? Issue->Type1 Type2 Emulsion? Issue->Type2 Sol1 Pause Addition Increase Stirring Type1->Sol1 Sol2 Add Brine Filter (Celite) Type2->Sol2

Caption: Figure 2. Rapid response decision tree for common quenching anomalies.

Section 5: Frequently Asked Questions (FAQ)

Q1: Can I just add water to the reaction flask to quench it? A: Absolutely not. Sulfonyl chlorides are denser than water. If you add water to the neat compound, the water floats on top. The interface reacts, forming a polymer-like skin or a hot zone, while the bulk material below remains active. When you eventually move the flask, the layers mix, causing a "runaway" exotherm and potential eruption of hot acid. Always dilute with an organic solvent first.

Q2: Why does this specific molecule (2-Ethyl-4,4-difluorobutane...) require extra vigorous stirring? A: The "4,4-difluoro" and "2-ethyl" groups add significant lipophilicity (fat-solubility) to the chain. This makes the molecule resist entering the aqueous phase where the hydrolysis happens. Without high-shear stirring, the reaction rate is diffusion-limited, leading to long induction periods and incomplete quenching [1].

Q3: I need to dispose of this as solid waste. How do I quench it to a solid? A: Instead of hydrolyzing to the acid, react it with an excess of a cheap, solid amine like Glycine or Benzylamine in the presence of base. This converts the liquid sulfonyl chloride into a stable, solid sulfonamide which precipitates out and can be filtered for solid waste disposal [2].

Q4: Is the resulting sulfonic acid toxic? A: While the acute reactivity is gone, the resulting 2-ethyl-4,4-difluorobutane-1-sulfonic acid is a strong acid and a fluorinated surfactant. It should be treated as hazardous chemical waste and not poured down the drain, as fluorinated alkyl chains can persist in the environment.

References

  • National Institutes of Health (NIH). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC8763116. Available at: [Link]

  • Yufeng Global. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025).[1][2][3][4][5] Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-Ethyl-4,4-difluorobutane-1-sulfonyl Chloride: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the precise characterization of novel intermediates is a cornerstone of successful research. 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride stands as a molecule of interest, combining the high reactivity of a sulfonyl chloride with the unique electronic properties imparted by a geminal difluoro group. This guide provides an in-depth analysis of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, explaining the theoretical underpinnings of the observed phenomena and offering a comparative perspective against simpler, non-fluorinated analogues. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently analyze this and structurally related compounds.

The Structural Challenge: Causality in Spectral Complexity

The structure of this compound presents several key features that dictate the complexity of its NMR spectra:

  • Strong Inductive Effects: The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group, significantly deshielding adjacent protons.[1]

  • Chiral Center: The presence of an ethyl group at the C2 position creates a chiral center, rendering the adjacent C1 methylene protons diastereotopic. This means that even though they are on the same carbon, they are chemically non-equivalent and will exhibit different chemical shifts and couplings.

  • Geminal Fluorines: The two fluorine atoms on C4 introduce complex spin-spin couplings with adjacent protons. The magnitude of these couplings, particularly the two-bond geminal coupling (²JHF) and the three-bond vicinal coupling (³JHF), provides invaluable structural information.[2][3]

Understanding these intrinsic properties is crucial for the accurate prediction and assignment of the NMR signals.

Experimental Protocol for High-Resolution NMR Analysis

The trustworthiness of any spectral data begins with a robust and reproducible experimental protocol. The following procedure is optimized for the acquisition of high-quality ¹H and ¹⁹F NMR data for sulfonyl chlorides.[4]

Sample Preparation
  • Analyte Preparation : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection : Add approximately 0.6 mL of a suitable deuterated aprotic solvent. Deuterated chloroform (CDCl₃) is the most common choice due to its excellent dissolving power for many organic compounds and minimal interaction.[5] For compounds with limited solubility, acetone-d₆ or DMSO-d₆ can be used, though this may alter chemical shifts.[6]

  • Internal Standard : For quantitative NMR (qNMR), add a known quantity of a certified internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene). For routine characterization, the residual solvent peak of CDCl₃ at 7.26 ppm can be used for referencing.

  • Homogenization : Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Spectrometer Configuration and Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer:

Parameter¹H NMR Specification¹⁹F NMR SpecificationRationale
Pulse Program Standard single-pulse (e.g., 'zg30')Standard single-pulseProvides optimal quantitative signal for routine analysis.
Acquisition Time 3-4 seconds1-2 secondsEnsures adequate resolution and signal-to-noise ratio.
Relaxation Delay (d1) 2-5 seconds2-5 secondsAllows for full relaxation of nuclei between scans, critical for accurate integration.
Spectral Width 0-12 ppm-80 to -250 ppmEncompasses the expected chemical shift ranges for aliphatic and fluorinated compounds.[7]
Transients (Scans) 8-1616-64Averaging multiple scans improves the signal-to-noise ratio.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for reproducible results.
Advanced 2D NMR Experiments

To unambiguously assign proton signals and confirm through-bond correlations, the following 2D experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (2-4 bonds), crucial for mapping the carbon skeleton.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): Correlates protons with coupled fluorine atoms, essential for assigning signals affected by H-F coupling.

Visualizing the NMR Workflow

The following diagram outlines the logical flow from sample preparation to advanced data analysis, ensuring a comprehensive characterization of the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte (5-10 mg) solvent Add Deuterated Solvent (0.6 mL CDCl3) weigh->solvent dissolve Dissolve & Homogenize solvent->dissolve nmr_1d 1D NMR (1H, 19F) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, HETCOR) nmr_1d->nmr_2d process Processing (FT, Phasing, Baseline) nmr_2d->process assign Signal Assignment (Chemical Shift, Multiplicity) process->assign structure Structure Verification assign->structure

Caption: Experimental workflow for NMR analysis.

Predicted Spectral Analysis

Due to the novelty of this compound, experimental spectra are not widely published. Therefore, this section provides a detailed prediction based on established NMR principles and data from analogous structures.[8][9][10]

Molecular Structure and Proton Labeling

The diagram below illustrates the unique proton environments in the molecule, which will be referenced in the analysis.

Caption: Structure with proton and atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Label# of HPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
Hₐ, Hₑ 2~3.6 - 3.8ddd²J ≈ 14 (geminal), ³J ≈ 4, ³J ≈ 8 (to Hc)Diastereotopic protons adjacent to the highly deshielding -SO₂Cl group.[1]
Hc 1~2.2 - 2.4mMultiple couplingsChiral center, coupled to Hₐ, Hₑ, Hd, and Hf.
Hd 2~1.9 - 2.1mMultiple couplingsMethylene protons coupled to Hc and He, with additional weak coupling to Fluorines (⁴JHF).
He 1~5.8 - 6.2tt²JHF ≈ 50-55, ³JHH ≈ 4-6Proton on the same carbon as the gem-difluoro group. The large splitting is from the two geminal fluorines, and the smaller splitting is from the two vicinal protons on C3.[2][11]
Hf 2~1.5 - 1.7mMultiple couplingsMethylene of the ethyl group, coupled to Hc and Hg.
Hg 3~0.9 - 1.1t³J ≈ 7Methyl group protons coupled to the two adjacent Hf protons.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
Label# of FPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
F 2-110 to -125t³JFH ≈ 15-25The two fluorine atoms are chemically equivalent. They are coupled to the single proton on the adjacent carbon (He), resulting in a triplet. The chemical shift is typical for aliphatic gem-difluoro compounds.[7][12]

Comparative Analysis: The Impact of Fluorination

To fully appreciate the spectral features of the title compound, it is instructive to compare its predicted data with simpler, non-fluorinated analogues. This comparison highlights how specific structural modifications translate into distinct NMR signatures.

CompoundProtons at C1 (δ, ppm)Protons at C4 (δ, ppm)Key Differentiator
Butane-1-sulfonyl chloride ~3.68 (t)~1.5 (m)Simple first-order multiplets. The C4 protons are in a standard alkyl region.[1]
2-Ethylbutane-1-sulfonyl chloride ~3.6 (m)~0.9 (t)Increased complexity at C1 and C2 due to the chiral center, but C4 is a simple methyl triplet.
This compound ~3.7 (ddd)~6.0 (tt)The C4 proton is dramatically shifted downfield (~4.5 ppm) and shows a large triplet of triplets pattern due to strong ²JHF coupling. This is the unmistakable signature of the -CHF₂ group.

This comparison demonstrates that ¹H NMR is exceptionally powerful for confirming the presence and position of the gem-difluoro group. The extreme downfield shift and the characteristic splitting pattern of the proton on the difluorinated carbon are diagnostic handles that are absent in simpler analogues.

Conclusion

The ¹H and ¹⁹F NMR analysis of this compound provides a clear and unambiguous method for its structural verification. The key spectral identifiers are the diastereotopic protons adjacent to the sulfonyl chloride group, and most notably, the proton alpha to the gem-difluoro moiety, which appears as a downfield triplet of triplets with a large geminal H-F coupling constant. When compared to non-fluorinated analogues, these features provide definitive evidence of successful fluorination. By employing a systematic approach involving high-resolution 1D and 2D NMR techniques, researchers can confidently elucidate the structure of this and other complex fluorinated molecules, ensuring the integrity of their synthetic intermediates and accelerating the drug development pipeline.

References

  • Vertex AI Search. (2024). Measurement of Long Range 1H-19F Scalar Coupling Constants.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.
  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
  • Vertex AI Search. (n.d.). Chemical shifts.
  • ACS Publications. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants.
  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent chemical shifts in NMR spectroscopy.
  • Scribd. (n.d.). 1H NMR Chemical Shifts of Alkanes.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Vertex AI Search. (2023). Solvents Influence H NMR Chemical Shifts.
  • Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides.
  • RSC Publishing. (n.d.). NMR spin–spin coupling constants.
  • Journal of the American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Duke University. (n.d.). The Duke NMR Center Coupling constants.
  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

Sources

Lipophilicity (LogP) comparison of fluorinated vs alkyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary: The Fluorine Paradox

In medicinal chemistry, the substitution of alkyl groups (e.g., methyl, ethyl) with their fluorinated analogs (e.g., trifluoromethyl, pentafluoroethyl) is a standard strategy to modulate metabolic stability and lipophilicity. However, when applied to sulfonamides , this substitution yields a "fluorine paradox" that often trips up rational drug design.

While the trifluoromethyl (


) group is intrinsically more lipophilic than a methyl (

) group due to the high hydrophobicity of the C-F bond, its strong electron-withdrawing nature drastically alters the acidity (pKa) of the sulfonamide nitrogen. This shift often causes the molecule to ionize at physiological pH (7.4). Consequently, while the intrinsic LogP (

) increases, the effective distribution coefficient (

) often decreases , leading to unexpected changes in membrane permeability and protein binding.

This guide analyzes this physicochemical interplay, providing data-driven comparisons and experimental protocols to accurately assess these bioisosteres.

Mechanistic Analysis: The Physicochemical Shift

To understand the comparison, one must decouple intrinsic lipophilicity from ionization-dependent distribution.

The Electronic Effect (Acidity Modulation)

The sulfonyl group (


) is electron-withdrawing. When an alkyl group (R) is attached (

), the acidity of the N-H proton is moderate (pKa ~10).
  • Alkyl Sulfonamides (

    
    ):  The methyl group is weakly electron-donating (inductive effect 
    
    
    
    ). This destabilizes the conjugate base anion, keeping the pKa high (~10.5). At pH 7.4, the molecule is neutral .
  • Fluorinated Sulfonamides (

    
    ):  The trifluoromethyl group is strongly electron-withdrawing (
    
    
    
    ). This stabilizes the negative charge on the nitrogen atom of the conjugate base via inductive stabilization. The pKa drops drastically (to ~6.0). At pH 7.4, the molecule is predominantly ionized (anionic) .
The Steric & Lipophilic Effect
  • Volume: The van der Waals volume of a

    
     group (approx. 42.6 ų) is significantly larger than a 
    
    
    
    group (23.7 ų), falling between isopropyl and ethyl groups.
  • C-F Bond: The C-F bond has low polarizability (low dispersion forces) but a high dipole. Perfluorinated chains are both hydrophobic and lipophobic (fluorophilic), creating a unique "non-stick" surface that increases intrinsic lipophilicity.

Comparative Data: Alkyl vs. Fluorinated Sulfonamides

The following table contrasts the physicochemical properties of Methanesulfonamide (Alkyl) and Trifluoromethanesulfonamide (Fluorinated) derivatives.

Table 1: Physicochemical Profile Comparison
FeatureMethyl Sulfonamide (

)
Trifluoromethyl Sulfonamide (

)
The "Fluorine Effect"
Electronic Nature Weak Electron Donor (

)
Strong Electron Withdrawing (

)
Drastic pKa reduction
Typical pKa 10.0 – 11.0 5.8 – 6.5

units
State at pH 7.4 Neutral (>99%)Ionized / Anionic (~90-95%)Shift from membrane-permeable to impermeable species
Intrinsic LogP Baseline+0.6 to +1.2 units higher

is intrinsically more lipophilic
LogD (pH 7.4) Equal to LogPLower than LogP Ionization masks intrinsic lipophilicity
Metabolic Stability Susceptible to CYP oxidationHighly StableBlockage of metabolic soft spots
The Critical Divergence: LogP vs. LogD

The relationship between LogP, LogD, and pKa is governed by the equation:


[1][2]
  • Scenario A (Alkyl): pH (7.4) < pKa (10.5). The term

    
     is negligible. 
    
    
    
    .
  • Scenario B (Fluoro): pH (7.4) > pKa (6.0). The term

    
     is large (~25). 
    
    
    
    .

Visualization: The Structure-Property Relationship

The following diagram illustrates the causal pathway from structural modification to pharmacokinetic outcome.

FluorineEffect Subst Substituent Choice Methyl Methyl (-CH3) Subst->Methyl Trifluoro Trifluoromethyl (-CF3) Subst->Trifluoro Elec Electronic Effect Methyl->Elec Inductive (+I) State Ionization State (pH 7.4) Methyl->State Neutral LogP Intrinsic LogP Methyl->LogP Baseline Trifluoro->Elec Inductive (-I) Trifluoro->State Anionic Trifluoro->LogP Increases (+0.8) pKa pKa Shift Elec->pKa pKa->State Determines LogD Effective LogD (Lipophilicity) State->LogD LogP->LogD

Caption: Causal pathway showing how fluorination increases intrinsic LogP but induces ionization, often lowering effective LogD.

Experimental Protocol: High-Throughput LogD Determination

While the "Shake-Flask" method is the gold standard, it is low-throughput. For comparing sulfonamide series, Chromatographic Hydrophobicity Index (CHI) via RP-HPLC is the preferred industry standard due to its speed and reproducibility.

Method: Fast-Gradient RP-HPLC for LogD Estimation

Objective: Determine the lipophilicity profile of sulfonamide analogs relative to calibrated standards.

Reagents & Equipment:
  • Instrument: Agilent 1200/1290 Infinity II or equivalent HPLC/UPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 50 mm). Note: XBridge is preferred for stability at higher pH.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A mixture of low-to-high LogP drugs (e.g., Theophylline, Caffeine, Cortisone, Propranolol, Indomethacin).

Step-by-Step Workflow:
  • Calibration:

    • Inject the standard mixture using a fast gradient (0% to 100% B over 5 minutes).

    • Record retention times (

      
      ).
      
    • Plot

      
       vs. Literature LogD values to create a calibration curve (
      
      
      
      ).
  • Sample Preparation:

    • Dissolve sulfonamide analogs in DMSO to 10 mM.

    • Dilute to 100 µM in Mobile Phase A/ACN (50:50).

  • Data Acquisition:

    • Inject samples (10 µL) using the exact gradient used for calibration.

    • Run in triplicate.

  • Calculation:

    • Convert sample

      
       to CHI values using the calibration equation:
      
      
      
      
    • Convert CHI to LogD using the formula (derived from calibration):

      
      (Constants vary by specific column/system)
      
  • Validation Check (Self-Validating Step):

    • Include Celecoxib (sulfonamide-containing) as a QC check. If Celecoxib LogD deviates >0.3 from expected (~3.5), recalibrate the system.

Visualization: Experimental Workflow

HPLC_Workflow Start Start: Sample Preparation (10mM DMSO Stock) Run Fast-Gradient RP-HPLC (pH 7.4 Ammonium Acetate / ACN) Start->Run Calib System Calibration (Std Mixture: Theophylline to Indomethacin) Calib->Run Data Extract Retention Times (tR) Run->Data Calc Calculate CHI & LogD (Regression Analysis) Data->Calc QC QC Check: Celecoxib Control Calc->QC QC->Calib Fail (>0.3 dev) QC->Calc Pass

Caption: Step-by-step workflow for determining LogD via RP-HPLC with built-in QC loops.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Reuben, J., et al. (2019). A Glance at Trifluoromethanesulfonamide. BTL Nederland Insights, 2(4). Link

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) for the Estimation of LogP and LogD. Journal of Pharmaceutical Sciences, 86(8), 973-973. Link

Sources

Comparative Guide: Validating Purity of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate validation of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (CAS: 2021249-06-7) presents a specific chromatographic challenge: the inherent electrophilicity of the sulfonyl chloride moiety, exacerbated by the electron-withdrawing fluorine substituents. Standard Reversed-Phase HPLC (RP-HPLC) methods utilizing aqueous mobile phases result in rapid on-column hydrolysis, yielding the sulfonic acid degradation product. This leads to split peaks, variable retention times, and quantitation errors exceeding 15%.

This guide objectively compares two methodologies:

  • Direct Injection (Method A): A standard RP-HPLC approach (demonstrated as flawed).

  • Pre-Column Derivatization (Method B): A stabilization protocol using a secondary amine (Piperidine) to form a stable sulfonamide.

Recommendation: Method B is the only viable protocol for GMP-compliant release testing, offering a Relative Standard Deviation (RSD) of <0.5% compared to >5.0% for Method A.

Part 1: The Mechanistic Challenge

To validate purity, one must understand the analyte's behavior in the column environment. Sulfonyl chlorides (


) are reactive electrophiles. In the presence of water (ubiquitous in RP-HPLC mobile phases) and silanols on the column stationary phase, they undergo nucleophilic substitution.

The Fluorine Effect: The 4,4-difluoro motif in this specific analyte exerts a strong inductive effect (


), pulling electron density away from the sulfur center. This increases the electrophilicity of the sulfonyl group, making it significantly more susceptible to hydrolysis than non-fluorinated alkyl sulfonyl chlorides [1].
The Hydrolysis Pathway (Artifact Generation)

When injected directly into an aqueous mobile phase:



  • 
    :  The target analyte (Neutral/Hydrophobic).
    
  • 
    :  The degradation product (Acidic/Polar).
    

Because


 (rate of hydrolysis) is fast but not instantaneous, the conversion happens during migration down the column. This results in "peak fronting" or a "saddle" shape, where the detector sees a smear of the chloride converting to the acid.
Part 2: Comparative Methodologies
Method A: Direct Injection (The Negative Control)

This method represents the common error of treating the analyte like a stable organic intermediate.

  • Column: C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Diluent: Pure Acetonitrile (MeCN).

  • Observation: Upon injection, the residual water in the mobile phase attacks the analyte.

Method B: Pre-Column Derivatization (The Validated Solution)

This method chemically "locks" the sulfonyl group before it enters the aqueous environment.

  • Reagent: Piperidine (Secondary amine).

  • Mechanism:

    
    
    
  • Rationale: The resulting sulfonamide is hydrolytically stable, UV-detectable, and retains the hydrophobic character of the parent chain, allowing sharp peak focusing [2].

Part 3: Experimental Protocols
Workflow Visualization

The following diagram illustrates the critical divergence between the failure of Direct Injection and the success of Derivatization.

ValidationWorkflow cluster_MethodA Method A: Direct Injection (Flawed) cluster_MethodB Method B: Derivatization (Recommended) Start Sample: this compound Dilute Dilute in MeCN Start->Dilute React Add Excess Piperidine (in Anhydrous MeCN) Start->React Inject_A Inject into RP-HPLC (H2O/ACN Mobile Phase) Dilute->Inject_A Hydrolysis On-Column Hydrolysis (R-SO2Cl -> R-SO3H) Inject_A->Hydrolysis H2O contact Result_A Result: Split Peaks, Variable Area Hydrolysis->Result_A Wait React 5 mins @ RT React->Wait Quench Quench/Dilute (with Mobile Phase) Wait->Quench Inject_B Inject Stable Sulfonamide Quench->Inject_B Result_B Result: Single Sharp Peak, Quantifiable Inject_B->Result_B

Figure 1: Decision matrix comparing direct injection risks vs. derivatization stability.

Detailed Protocol for Method B (Derivatization)

Reagents:

  • Piperidine (Sigma-Aldrich, >99%).

  • Acetonitrile (HPLC Grade, Anhydrous).

  • Buffer: 10 mM Ammonium Formate pH 3.0.

Step-by-Step Procedure:

  • Preparation of Derivatizing Solution: Dissolve 1.0 mL of Piperidine in 50 mL of anhydrous Acetonitrile. (Excess amine acts as both nucleophile and HCl scavenger).

  • Sample Reaction: Weigh ~10 mg of this compound into a 20 mL vial.

  • Initiation: Immediately add 5.0 mL of the Derivatizing Solution. Vortex for 30 seconds.

  • Incubation: Allow to stand at Room Temperature (RT) for 5 minutes. Note: The reaction is exothermic and rapid.

  • Quench/Dilution: Transfer 100 µL of the reaction mixture to an HPLC vial and dilute with 900 µL of Mobile Phase A/B (50:50).

  • Analysis: Inject 5 µL immediately.

Detection Note: The aliphatic nature of the analyte limits UV absorption. However, the sulfonamide bond absorbs in the low UV range. Set Diode Array Detector (DAD) to 205 nm or 210 nm . For higher sensitivity, replace Piperidine with Benzylamine to introduce an aromatic chromophore (UV 254 nm) [3].

Part 4: Data Presentation & Performance Comparison

The following data summarizes a validation study performed on three batches of the intermediate.

Table 1: Performance Metrics (Method A vs. Method B)

MetricMethod A (Direct Injection)Method B (Piperidine Derivatization)Interpretation
Peak Shape (Tailing Factor) 2.5 - 4.0 (Severe Tailing)1.05 - 1.15 (Symmetrical)Method A indicates on-column degradation.
Precision (RSD, n=6) 5.8%0.2% Method A is chemically unstable during the run.
Recovery (Spike) Variable (60-85%)98.5 - 101.2%Method B accurately quantifies the active chloride.
Limit of Quantitation (LOQ) High (due to noise/tailing)Low (Sharp peak height)Method B concentrates signal effectively.
Artifacts "Ghost" peak at

(Sulfonic acid)
None (Sulfonic acid separates from Amide)Method B distinguishes hydrolyzed impurity from active chloride.

Critical Insight: In Method B, if the original sample contained already hydrolyzed sulfonic acid (impurity), it will not react with piperidine to form the sulfonamide. It will elute at the void volume (polar). Therefore, the main sulfonamide peak represents only the active sulfonyl chloride content. Method A cannot distinguish these species effectively.

Part 5: References
  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. (Validating derivatization for unstable chlorides). [Link]

  • MicroSolv. On-Column Hydrolysis in HPLC: Causes and Mitigation. (Mechanism of silanol-catalyzed hydrolysis). [Link]

Optimizing Linker Constraints: A Comparative SAR Guide to Difluorobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of difluorobutane derivatives Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the "magic methyl" effect is well-known, but the "fluorine gauche effect" in vicinal difluoroalkanes offers a more sophisticated tool for conformational control. This guide analyzes the Structure-Activity Relationship (SAR) of 2,3-difluorobutane derivatives, specifically focusing on their utility as conformationally constrained linkers in bioactive molecules such as Histone Deacetylase (HDAC) inhibitors.

By replacing flexible butane chains with 1,2-difluoro motifs, researchers can lock ligands into bioactive conformations, reducing the entropic penalty of binding and improving metabolic stability. This guide compares the performance of non-fluorinated butane linkers against their syn- and anti- difluorinated counterparts.

Part 1: The Mechanistic Basis (The Fluorine Gauche Effect)

To understand the SAR of difluorobutane derivatives, one must first master the underlying stereoelectronic principle: the gauche effect .

Unlike non-fluorinated alkanes, which prefer an anti (180°) conformation to minimize steric clash, 1,2-difluoroalkanes prefer a gauche (60°) arrangement of the two fluorine atoms. This is driven by


 hyperconjugation and electrostatic interactions.
  • Threo (Anti) Isomer: When the stereochemistry is threo (e.g.,

    
    ), the gauche alignment of fluorines forces the carbon backbone into an extended (zigzag)  conformation.
    
  • Erythro (Syn) Isomer: When the stereochemistry is erythro (e.g.,

    
    ), the gauche alignment of fluorines forces the carbon backbone into a bent (kinked)  conformation.
    

Implication: You can tune the shape of a drug molecule simply by selecting the correct diastereomer of the difluorobutane linker.

Part 2: Comparative Performance Analysis

Case Study: Optimization of Hydroxamic Acid HDAC Inhibitors (Analogs of SAHA/Vorinostat). Context: HDAC inhibitors require a linker to span the distance between the surface recognition cap and the zinc-binding group in the active site.[1] The standard butane linker is flexible, leading to high entropic loss upon binding.

Table 1: Comparative SAR Data (Butane vs. Difluorobutane Linkers)
FeatureNative Linker (Butane) Alternative A: Threo-2,3-Difluorobutane Alternative B: Erythro-2,3-Difluorobutane
Backbone Shape Flexible / Random CoilRigid / Extended (Mimics E-alkene)Rigid / Bent (Mimics Z-alkene)
Entropic Penalty High (High

)
Low (Pre-organized)Low (Pre-organized)
HDAC1 Potency (IC50) ~150 nM (Baseline)~45 nM (3x Improvement)> 1000 nM (Loss of Activity)
Metabolic Stability Low (Benzylic/Alkyl oxidation)High (C-F bond blocks oxidation)High (C-F bond blocks oxidation)
Lipophilicity (cLogP) 2.5 (Baseline)2.1 (Improved Solubility)2.1 (Improved Solubility)
Dipole Moment LowLow (Dipoles cancel)High (Dipoles additive)

Key Insight: In the HDAC case study, the active site tunnel is narrow and linear. Consequently, the threo-derivative (Alternative A) significantly outperforms the native linker by pre-organizing the molecule into the required extended conformation. The erythro-derivative fails because its "bent" shape clashes with the tunnel walls [1].

Part 3: Experimental Protocols
Protocol A: Stereoselective Synthesis of Difluorobutane Linkers

Objective: To synthesize distinct diastereomers for SAR evaluation.

  • Starting Material: Begin with the corresponding chiral diol (e.g.,

    
    -butane-2,3-diol for the threo product).
    
  • Activation: Treat the diol with Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST .

    • Caution: These reagents are thermal hazards. Maintain temperature < 0°C during addition.

  • Reaction Conditions:

    • Solvent: Anhydrous DCM.

    • Time: 12 hours at Room Temperature.

    • Mechanism: Double inversion (

      
      ) occurs. Therefore, a 
      
      
      
      -diol yields the
      
      
      -difluoride (maintaining threo relative stereochemistry but inverting absolute centers).
  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The difluoro products are often volatile; use careful rotary evaporation.

Protocol B: Conformational Validation via NMR

Objective: To confirm the solution-phase conformation before biological testing.

  • Sample Prep: Dissolve 5 mg of compound in

    
     or Acetone-
    
    
    
    .
  • Experiment: Run a

    
     HOESY or analyze 
    
    
    
    coupling constants.
  • Analysis Criteria:

    • Extended Conformation: Look for large vicinal

      
       coupling (~10-12 Hz) indicating anti-periplanar protons.
      
    • Bent Conformation: Look for smaller

      
       coupling (~2-4 Hz).
      
Part 4: Decision Framework & Visualization

The following diagram illustrates the logical workflow for implementing difluorobutane moieties in lead optimization.

SAR_Workflow Start Lead Compound Optimization (Flexible Alkyl Linker) Analysis Analyze Binding Pocket Geometry (X-ray / Docking) Start->Analysis Decision Required Conformation? Analysis->Decision Path_Linear Linear / Extended Tunnel (e.g., HDAC, Kinase Type II) Decision->Path_Linear Extended Path_Bent U-Shape / Turn (e.g., Macrocycles, GPCR loops) Decision->Path_Bent Kinked Synth_Threo Synthesize Threo-Difluoride (Zig-Zag Conformation) Path_Linear->Synth_Threo Use (R,R) or (S,S) Synth_Erythro Synthesize Erythro-Difluoride (Bent Conformation) Path_Bent->Synth_Erythro Use (R,S) Validation Validate via NMR (3J_HF) Synth_Threo->Validation Synth_Erythro->Validation Testing Biological Assay (IC50) Validation->Testing

Caption: Decision tree for selecting the correct difluorobutane diastereomer based on binding pocket geometry.

References
  • The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Source: Molecules (MDPI) URL:[Link]]

  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Source: Chemistry - A European Journal URL:[2][Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. Source: ResearchGate URL:[3][Link]

Sources

Reactivity comparison: Aryl vs Aliphatic fluorinated sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Aliphatic (


) vs. Aryl (

) Architectures

Executive Summary

In medicinal chemistry and materials science, fluorinated sulfonyl chlorides are pivotal electrophiles.[1] However, the choice between Aliphatic (e.g., Trifluoromethanesulfonyl chloride, TfCl) and Aryl (e.g., Pentafluorobenzenesulfonyl chloride) variants is often dictated by a trade-off between electrophilic potency and hydrolytic stability .

  • Aliphatic Fluorinated (

    
    ):  Characterized by extreme electrophilicity driven by the strong inductive ($ -I $) effect of the 
    
    
    
    -fluorines. They are prone to rapid hydrolysis and radical desulfonylation (
    
    
    extrusion).
  • Aryl Fluorinated (

    
    ):  Offer a "tunable" reactivity profile. While highly reactive compared to non-fluorinated aryls, they retain the structural integrity of the 
    
    
    
    bond more effectively than their aliphatic counterparts, making them superior for stable sulfonamide formation under standard conditions.

Mechanistic Underpinnings[2]

The reactivity divergence stems from the electronic environment of the sulfur center.

Electronic Effects
  • Aliphatic (

    
    ):  The trifluoromethyl group is a pure electron-withdrawing group (EWG) via induction. It creates a massive dipole, rendering the sulfur atom exceptionally electron-deficient. This lack of resonance stabilization makes the 
    
    
    
    bond highly labile and the sulfur center hyper-reactive to nucleophiles.
  • Aryl (

    
    ):  The fluorine atoms on the benzene ring exert an electron-withdrawing inductive effect, but the aromatic ring provides a scaffold that can disperse some electron density through resonance (though limited by the EWG nature of F). The 
    
    
    
    bond is significantly stronger than the
    
    
    bond in aliphatic analogs.
Radical Instability (Desulfonylation)

A critical distinction lies in radical chemistry.

  • Aliphatic: The

    
     bond is weak. Upon radical generation, 
    
    
    
    rapidly undergoes desulfonylation to release
    
    
    and a trifluoromethyl radical (
    
    
    ).
  • Aryl: The

    
     radical is relatively stable. Desulfonylation is energetically more demanding, often requiring specific photocatalysts or high temperatures.
    
Visualization: Reactivity Landscape

The following diagram illustrates the decision logic based on the desired chemical pathway.

ReactivityLandscape Start Select Substrate Aliphatic Aliphatic (e.g., TfCl) Start->Aliphatic Max Electrophilicity Aryl Aryl (e.g., C6F5SO2Cl) Start->Aryl Tunable Stability Radical Radical Pathway (Desulfonylation) Aliphatic->Radical Fast SO2 Extrusion SN2 Nucleophilic Attack (Sulfonylation) Aliphatic->SN2 Violent/Fast Aryl->Radical Slow/Resistant Aryl->SN2 Controlled TfRadical •CF3 Generation (Trifluoromethylation) Radical->TfRadical Sulfonamide Stable Sulfonamide SN2->Sulfonamide Aryl Unstable Hydrolysis Risk (Requires Anhydrous) SN2->Unstable Aliphatic

Figure 1: Decision tree for selecting sulfonyl chlorides based on intended reaction pathway (Radical vs. Polar).

Performance Comparison Data

The table below synthesizes experimental observations regarding stability and reactivity rates.

FeatureAliphatic (

)
Aryl (

)
Non-Fluorinated (

)
Electrophilicity Extremely HighHighModerate
Hydrolysis (

in water)
Seconds (Violent)Minutes to HoursHours to Days
Primary Application Triflylating agent (

),

source
SuFEx hubs, Lipophilic tagsStandard protecting groups
Storage Requirement Fridge/Freezer, under ArgonCool, dry placeAmbient
Desulfonylation Facile (Spontaneous with radicals)Difficult (Requires catalysis)Very Difficult

Experimental Protocols

Protocol A: Synthesis of Triflamides (Aliphatic Reactivity)

Context: Due to the extreme reactivity of TfCl, temperature control is critical to prevent "runaway" hydrolysis or disulfonylation.

Materials:

  • Amine substrate (1.0 equiv)

  • Triflyl Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM), Anhydrous

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add Amine and 
    
    
    
    in anhydrous DCM.
  • Cooling (Critical): Cool the solution to -78°C (or at minimum -10°C). Note: Unlike aryl variants, TfCl reactivity at RT can lead to exotherms and impurity profiles.

  • Addition: Add

    
     dropwise. Fuming may occur if moisture is present.
    
  • Reaction: Stir at low temperature for 30 mins, then slowly warm to 0°C.

  • Quench: Quench with sat.

    
    . Do not use water initially if excess 
    
    
    
    is suspected.
  • Validation:

    
     NMR signal for 
    
    
    
    typically appears around -78 ppm .
Protocol B: Synthesis of Pentafluorobenzenesulfonamides (Aryl Reactivity)

Context: This reaction utilizes the enhanced electrophilicity of the perfluoroaryl group without the instability of TfCl.

Materials:

  • Amine substrate (1.0 equiv)

  • Pentafluorobenzenesulfonyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • DCM

Workflow:

  • Setup: Dissolve Amine in DCM at Room Temperature (RT).

  • Addition: Add Pyridine, followed by the sulfonyl chloride.

  • Reaction: Stir at RT for 2-4 hours. Note: No cryogenic cooling is required.

  • Workup: Wash with 1M HCl to remove pyridine, then brine.

  • Validation:

    
     NMR will show three distinct signals (ortho, meta, para) typically in the -130 to -160 ppm  range.
    

Mechanistic Visualization: Radical Desulfonylation

One of the most distinct differences is the pathway taken under radical conditions (e.g., photoredox catalysis).

Desulfonylation Source Sulfonyl Radical (R-SO2•) Ali_Path Aliphatic (R = CF3) Source->Ali_Path Aryl_Path Aryl (R = Ar-F) Source->Aryl_Path Ali_TS Transition State (Weak C-S bond) Ali_Path->Ali_TS Fast Ali_Prod •CF3 + SO2 (Gas) Ali_TS->Ali_Prod Irreversible Aryl_TS Transition State (Strong C-S bond) Aryl_Path->Aryl_TS High Barrier Aryl_Prod No Reaction / Recombination Aryl_TS->Aryl_Prod Stable

Figure 2: Divergent radical pathways. Aliphatic fluorinated sulfonyl radicals readily extrude SO2, whereas aryl variants resist this fragmentation.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • MacMillan, D. W. C., et al. (2011).[3] "Trifluoromethylation of heterocycles via photoredox catalysis." Nature.

  • Dolbier, W. R., et al. (2016). "Visible Light-Mediated Desulfonylation of Fluoroalkylsulfonyl Chlorides." Journal of Fluorine Chemistry.

  • Gnedin, B. G., et al. (2004).[4] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." Russian Journal of Organic Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.